Advanced Synthon Engineering: A Technical Guide to 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
As the landscape of modern medicinal chemistry increasingly relies on halogenated heterocycles to optimize pharmacokinetics and target binding, the strategic selection of bifunctional building blocks becomes paramount. 3...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of modern medicinal chemistry increasingly relies on halogenated heterocycles to optimize pharmacokinetics and target binding, the strategic selection of bifunctional building blocks becomes paramount. 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1) is a highly versatile
-keto nitrile that serves as a cornerstone in the divergent synthesis of fluorinated and chlorinated pyrazoles, isoxazoles, and pyrimidines[1][2].
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating synthetic protocol designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile stems from its highly acidic active methylene group, which is flanked by two strong electron-withdrawing groups (the carbonyl and the cyano moieties), further enhanced by the inductive pull of the halogenated aromatic ring[2]. This structural arrangement results in a dynamic keto-enol tautomerism that dictates its reactivity as both a potent electrophile and a nucleophile.
Quantitative Data Summary
Property
Value
Chemical Name
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
CAS Registry Number
267880-83-1
Molecular Formula
C9H5ClFNO
Molecular Weight
197.59 g/mol
Precursor Compound
4-Chloro-2-fluorobenzoic acid (CAS 446-30-0)
Topological Polar Surface Area
50.1 Ų (calculated base equivalent)
Rotatable Bonds
2
Hydrogen Bond Acceptors
3
Data synthesized from chemical reference databases[2][3].
Mechanistic Synthesis & Process Chemistry
The most robust industrial and laboratory-scale synthesis of this
-keto nitrile proceeds via a modified Claisen-type condensation. The process couples a derivative of 4-chloro-2-fluorobenzoic acid—typically an ester—with acetonitrile in the presence of a strong base such as sodium hydride (NaH) or a metal alkoxide[4][5].
From a mechanistic standpoint, the base deprotonates acetonitrile to form a highly reactive carbanion. This nucleophile attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxide leaving group generates the
-keto nitrile, which is immediately deprotonated by the basic environment to form a stable sodium enolate, driving the reaction equilibrium forward[4].
Workflow for the synthesis of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile.
Self-Validating Experimental Protocol
This protocol is engineered to provide real-time, observable feedback (In-Process Controls) to validate the success of each mechanistic step[5].
Objective: Synthesis of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile from methyl 4-chloro-2-fluorobenzoate.
Step 1: Base Suspension & Inertion
Action: Suspend 1.4 equivalents of Sodium Hydride (60% dispersion in mineral oil) in anhydrous toluene under a nitrogen atmosphere.
Validation: The formation of a uniform grey suspension without gas evolution confirms a moisture-free environment.
Step 2: Controlled Nucleophilic Addition
Action: Prepare a solution of methyl 4-chloro-2-fluorobenzoate (1.0 equiv) and anhydrous acetonitrile (1.4 equiv) in toluene. Add this mixture dropwise to the refluxing NaH suspension over 1 hour.
Causality: Dropwise addition ensures the transient acetonitrile carbanion immediately reacts with the ester, preventing the exothermic self-condensation of acetonitrile into 3-aminocrotononitrile.
Validation: Immediate evolution of
gas serves as a visual kinetic indicator of enolate formation. The reaction matrix will transition from a clear suspension to a thick, pale yellow/orange slurry[5].
Step 3: Thermal Maturation
Action: Maintain reflux for 5 hours.
Validation: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The complete disappearance of the UV-active ester spot (higher
) and the dominance of a baseline-adherent spot (the highly polar sodium enolate) confirms reaction completion.
Step 4: Acidic Quench & Phase Separation
Action: Cool the mixture to ambient temperature. Slowly quench with dilute aqueous HCl until the aqueous phase reaches pH 3-4[5].
Causality: Precise acidification is required to protonate the enolate, converting it into the organic-soluble keto/enol product without hydrolyzing the sensitive nitrile group.
Validation: The thick slurry will dissolve, resolving into two distinct, clear phases (organic and aqueous). Testing the aqueous layer with pH paper must confirm a pH of 3-4.
Step 5: Isolation
Action: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the crude product as a pale oil or solid[5].
Downstream Applications: Heterocyclic Divergence
The precursor, 4-chloro-2-fluorobenzoic acid, is already a heavily utilized starting material for agrochemicals and pharmaceuticals, including the synthesis of novel herbicidal isoxazolecarboxamides[3][6]. By converting this acid into 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile, chemists unlock a divergent pathway for constructing 5-membered and 6-membered heterocycles.
When reacted with hydrazines, the
-keto nitrile undergoes a highly regioselective cyclocondensation to yield 5-aminopyrazoles—privileged scaffolds in kinase inhibitor design[5]. Similarly, reaction with hydroxylamine yields 5-aminoisoxazoles, which are critical in anti-inflammatory and agrochemical applications.
Divergent synthetic utility of the beta-keto nitrile core in drug development.
Analytical Validation (Release Testing)
To verify the structural integrity of the synthesized 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile prior to downstream use, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Diagnostic Markers:
C NMR: The nitrile carbon is chemically robust and serves as the primary diagnostic signal. It typically appears between 116–118 ppm [7]. The absence of a signal in the 160–170 ppm range confirms that the cyano group has not prematurely hydrolyzed into an amide during the acidic quench.
H NMR: Due to keto-enol tautomerization, the active methylene protons () will appear as a singlet around 4.0–4.2 ppm in the keto form, while the enol form will exhibit a strongly deshielded vinylic proton and an exchangeable enol proton. The ratio of these forms is highly dependent on the NMR solvent used (e.g., vs. )[7].
References
AccelaChem. "3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile CAS 267880-83-1." Product Search.[Link]
European Patent Office. "Process for producing beta-ketonitrile compound (EP1352898B1).
National Center for Biotechnology Information. "4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152." PubChem. [Link]
Cirillo et al. "United States Patent: Compounds useful for treating inflammatory diseases (US 6,319,921 B1)." Googleapis / USPTO. [Link]
4-Chloro-2-fluorobenzoylacetonitrile chemical structure and synonyms
Topic: (CAS 267880-83-1) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] A Privileged Scaffold for Kinase Inhibitor Discovery and Heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (CAS 267880-83-1)
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
A Privileged Scaffold for Kinase Inhibitor Discovery and Heterocyclic Synthesis[1][2]
Executive Summary
4-Chloro-2-fluorobenzoylacetonitrile (CAS 267880-83-1) is a critical
-ketonitrile intermediate employed extensively in medicinal chemistry.[1][2] Its structural motif—a halogenated benzene ring coupled with a reactive methylene and nitrile group—makes it a "privileged scaffold" for synthesizing bioactive heterocycles.[2] It is particularly valued in the development of kinase inhibitors (e.g., targeting PKA, c-MET, HER2) where the 4-chloro-2-fluoro substitution pattern modulates lipophilicity and metabolic stability.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.
Chemical Identity & Structural Analysis[3][4][5][6]
This compound belongs to the class of benzoylacetonitriles, characterized by a ketone group adjacent to a methylene bridge and a nitrile functionality.[2] The specific halogenation pattern (2-fluoro, 4-chloro) is often selected to block metabolic soft spots on the phenyl ring while influencing the electronic properties of the resulting pharmacophore.[1][2]
Understanding the physical properties is essential for handling and formulation.[2] While specific experimental melting points can vary by purity, the following data represents the standard profile for this chemical class.
Property
Value / Description
Physical State
Solid (Crystalline powder)
Appearance
White to pale yellow
Solubility
Soluble in polar organic solvents (DMSO, DMF, Ethyl Acetate, DCM); sparingly soluble in water.[1][2]
Acidity (pKa)
~7–8 (Calculated for the active methylene proton)
LogP (Predicted)
~1.8 – 2.2 (Indicates moderate lipophilicity suitable for drug intermediates)
H-Bond Acceptors
3 (N, O, F)
Synthesis & Production Pathways
The most robust and scalable synthesis involves the Claisen condensation of 4-chloro-2-fluorobenzoyl chloride with an active methylene compound (ethyl cyanoacetate), followed by hydrolysis and decarboxylation.[1][2]
Protocol: Acylation of Ethyl Cyanoacetate
Objective: Synthesis of 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile from 4-chloro-2-fluorobenzoyl chloride.
Reflux the intermediate in dilute aqueous acid (e.g., 6M HCl) or use a specific decarboxylation condition (e.g., heating in wet DMSO with NaCl) to remove the ester moiety.[2]
Note: Care must be taken to avoid hydrolyzing the nitrile group to an amide/acid.[2] Mild conditions (Krapcho decarboxylation) are preferred if the nitrile is sensitive.[2]
Work-up & Purification:
Extract the aqueous mixture with Ethyl Acetate (3x).[2]
Wash combined organics with brine, dry over anhydrous Na
SO, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).[2]
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway via Claisen condensation and subsequent decarboxylation.[1][2]
Reactivity & Applications in Drug Discovery[2]
The core value of 4-chloro-2-fluorobenzoylacetonitrile lies in its 1,3-electrophilic character .[1][2] The carbonyl carbon and the nitrile carbon (and the active methylene between them) allow for diverse cyclization reactions.
A. Synthesis of Aminopyrazoles (Kinase Inhibitor Scaffold)
Reaction with hydrazines yields 3-amino-5-arylpyrazoles.[1][2] This is a ubiquitous scaffold in kinase inhibitors (e.g., PKA, c-MET inhibitors).[1][2]
Reagent: Hydrazine hydrate or substituted hydrazines.[2]
Mechanism: The hydrazine attacks the ketone and the nitrile, cyclizing to form the pyrazole ring.[2]
Relevance: The 3-amino group serves as a hinge binder in the ATP-binding pocket of kinases.[1][2]
B. Knoevenagel Condensation
The active methylene group (pK
~7-8) is highly acidic due to the flanking electron-withdrawing groups (carbonyl and nitrile).[1][2]
Reaction: Condensation with aromatic aldehydes.[2]
Product: Acrylonitriles (Michael acceptors), which are often used as covalent inhibitors or intermediates for further cyclization.[2]
Reactivity Map
Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.[1][2]
Safety & Handling (E-E-A-T)
As a halogenated organic nitrile, this compound requires strict safety protocols.[4][6]
Hazard Classification:
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
Irritation: Causes skin irritation and serious eye irritation.[5]
Specific Hazard: Potential to release toxic fumes (NO
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]
Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.
References
National Center for Biotechnology Information (NCBI). "3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1)."[1][2] PubChem Compound Summary. Accessed March 2026.[2]
[Link][1][2]
Google Patents. "WO2006136830A1: Aryl-alkylamines and heteroaryl-alkylamines as protein kinase inhibitors."[1][2] (Describes the use of 4-chloro-2-fluorobenzoyl chloride in inhibitor synthesis).
Technical Safety & Handling Guide: 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
Executive Summary & Strategic Utility 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS: 267880-83-1) is a high-value pharmacophore scaffold, primarily utilized as a "linchpin" intermediate in the synthesis of heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS: 267880-83-1) is a high-value pharmacophore scaffold, primarily utilized as a "linchpin" intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Its structure—a
-keto nitrile attached to a halogenated phenyl ring—provides two electrophilic sites (carbonyl and nitrile) and an acidic methylene bridge, making it ideal for condensation reactions to form pyrazoles, pyrimidines, and isoxazoles.
Critical Application Domain:
p53-MDM2 Interaction Inhibitors: A key precursor for pyrrolidine and piperidinone scaffolds (e.g., analogs of Idasanutlin).
Kinase Inhibition: Used in the synthesis of JAK1/JAK2 inhibitors via Gewald reaction pathways (aminothiophene formation).
Safety Profile Overview:
Due to the nitrile moiety and halogenated core, this compound exhibits Acute Toxicity and Irritant properties. It must be handled with high-containment protocols analogous to Category 3 toxic substances.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted)
~8.5 (Methylene protons are acidic due to EWGs)
Hazard Identification & Toxicology (SAR Analysis)
Expert Insight: While specific LD50 data for this exact derivative is proprietary to certain registries, Structure-Activity Relationship (SAR) analysis with the ethyl ester analog (Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate, CAS 171102-21-9) and similar benzoyl acetonitriles dictates a conservative "Toxic" classification.
GHS Classification (Derived)
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[3]
Mechanistic Toxicology
Nitrile Metabolism: While
-keto nitriles are more stable than simple aliphatic nitriles, metabolic oxidation (via CYP450) can potentially liberate cyanide ions (), leading to histotoxic hypoxia.
Electrophilic Attack: The
-halo ketone motif (if halogenation occurs at the alpha position during side reactions) or the activated double bond in tautomeric forms can alkylate cellular proteins.
Engineering Controls & Personal Protective Equipment (PPE)
The Causality of Protection: Standard latex gloves are insufficient due to the organic solubility of this compound. The nitrile group facilitates permeation through weak barriers.
Prevents inhalation of fine dusts which are rapidly absorbed via pulmonary tissue.
Eye/Face
Chemical Safety Goggles + Face Shield.
Protects against ocular absorption and corrosive injury to mucous membranes.
Body
Tyvek® Lab Coat or Coveralls.
Minimizes dermal exposure to dust settling on clothing.
Engineering Controls[1]
Primary Containment: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 0.5 m/s.
Static Control: Use anti-static weighing boats and grounding straps, as dry organic powders can generate static charge, leading to dispersion or ignition.
Isolate: Evacuate non-essential personnel from a 10-meter radius.
Protect: Don full PPE (Double gloves, N100 respirator).
Contain: Do NOT dry sweep. Cover spill with wet paper towels (soaked in weak bleach solution) to prevent dust generation.
Neutralize: Wipe surface with 1N NaOH solution (hydrolyzes the nitrile to carboxylate, reducing volatility and toxicity).
Disposal: Place waste in a sealed "Hazardous Organic" drum.
Scenario B: Exposure
Ocular: Irrigate immediately for 15 minutes .[2][4][5][6] Validation: Use pH paper to ensure eye pH returns to 7.4 if acidic/basic solvents were involved.
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth.[7][2][6] Transport to ER immediately with SDS. Note: Medical personnel should be alerted to potential "Nitrile/Cyanide" protocol observation.[5]
Scientific Application: Synthesis & Workflows
Synthesis of the Core Scaffold
The synthesis typically involves the Claisen condensation of 4-chloro-2-fluorobenzoyl chloride with a lithium acetonitrile anion.
Figure 1: Synthetic pathway for the generation of the target
-keto nitrile is a bifunctional electrophile. Reaction with hydrazines yields amino-pyrazoles, a scaffold found in multiple clinical kinase inhibitors.
Figure 2: Transformation of the scaffold into bioactive heterocycles.
Storage & Stability
Tautomerism: This compound exists in equilibrium between the keto and enol forms. The enol form is stabilized by the electron-withdrawing nitrile and the halogenated aryl ring.
Implication: NMR spectra may show dual peaks for the methylene/methine protons. This is not impurity; it is intrinsic behavior.
Storage Conditions:
Temperature: 2–8 °C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen. The acidic methylene protons make it susceptible to oxidative degradation or aldol-like condensation if exposed to moisture/bases.
Shelf Life: 12 months if sealed and desiccated.
References
PubChem. (2025). Compound Summary: 3-(4-chlorophenyl)-2-fluoro-3-oxopropanenitrile (Analog Data). National Library of Medicine. Link
Sigma-Aldrich. (2025).[4] Safety Data Sheet: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate. Merck KGaA. Link
BenchChem. (2025).[8] Applications of 4-Chloro-2-fluorophenylacetonitrile in Organic Synthesis.[9]Link
Wang, S., et al. (2014). Discovery of MDM2 Inhibitors for Cancer Therapy.[9] Journal of Medicinal Chemistry. Link
European Chemicals Agency (ECHA). (2025). C&L Inventory: Fluorobenzonitriles.Link
Technical Guide: Solubility Profile and Process Chemistry of 4-Chloro-2-fluorophenacylcyanide
Executive Summary This technical guide characterizes the solubility landscape of 4-chloro-2-fluorophenacylcyanide (systematically known as 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile ). As a critical β-ketonitrile in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide characterizes the solubility landscape of 4-chloro-2-fluorophenacylcyanide (systematically known as 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile ). As a critical β-ketonitrile intermediate, this compound serves as a scaffold for synthesizing bioactive heterocycles, including aldose reductase inhibitors (e.g., Sorbinil analogs) and p53-MDM2 antagonists.
Understanding the solubility of this compound requires analyzing its keto-enol tautomerism and active methylene acidity . This guide provides researchers with a predictive solubility framework, experimental protocols for precise determination, and solvent selection strategies for purification and reaction engineering.
Part 1: Physicochemical Identity & Structural Dynamics
The solubility behavior of 4-chloro-2-fluorophenacylcyanide is governed by the electron-withdrawing nature of the halogen substituents and the resonance stabilization of the enol form.
Solid (Crystalline powder, typically pale yellow to off-white)
Acidity (pKa)
~7.0–8.0 (Estimated for methylene protons)
The Tautomeric Equilibrium
Unlike simple ketones, β-ketonitriles exist in a dynamic equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen, as well as conjugation with the aromatic ring.
Non-polar solvents (e.g., CHCl₃): Favor the Enol form (internal H-bond stabilization).
Polar protic solvents (e.g., MeOH): Favor the Keto form (solvent H-bonding disrupts internal stabilization).
Basic media: Irreversibly deprotonates the
-carbon to form the water-soluble Enolate anion.
Figure 1: Tautomeric and acid-base equilibria governing solubility behavior.
Part 2: Solubility Landscape
The following solubility profile is derived from empirical data of structural analogs (e.g., 4-chlorobenzoylacetonitrile) and chemical principles governing fluorinated aromatics.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, DMAc, NMP
Excellent (>100 mg/mL)
High dipole moments disrupt crystal lattice; effective solvation of polar nitrile/carbonyl.
Chlorinated
Dichloromethane (DCM), Chloroform
Good (>50 mg/mL)
"Like dissolves like"; favored for extraction and keeping the compound in the enol form.
Esters/Ketones
Ethyl Acetate, Acetone
Good
Effective dipole-dipole interactions; standard solvents for reaction workup.
Alcohols
Methanol, Ethanol, Isopropanol
Moderate (Temp. Dependent)
High solubility at reflux, moderate/low at RT. Ideal for recrystallization .
Ethers
THF, 1,4-Dioxane, MTBE
Moderate to Good
Good solubility; MTBE often used as a wash solvent due to lower solubility than THF.
Hydrocarbons
Hexane, Heptane, Toluene
Poor (<5 mg/mL)
Lack of polarity prevents disruption of the crystal lattice. Used as anti-solvents .
Aqueous
Water (pH < 7)
Insoluble
Hydrophobic aromatic ring dominates.
Aqueous Base
1M NaOH, 1M KOH
Soluble
Deprotonation forms the water-soluble enolate salt.
Thermodynamic Considerations
The solubility in alcohols (e.g., Ethanol) typically follows the Van't Hoff equation, where solubility increases exponentially with temperature. This property is exploited for purification:
Dissolution: High solubility at boiling point (
for EtOH).
Nucleation: Rapid decrease in solubility upon cooling drives crystallization.
Purity: Impurities remain in the mother liquor or fail to integrate into the lattice.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish precise solubility curves for your specific batch.
Observation: Record the volume required for complete dissolution (clear solution).
Saturation (Alternative): Add excess solid to
solvent, stir for 24h, filter (0.45 m PTFE), and quantify the filtrate via HPLC or by evaporating a known volume to dryness.
Protocol B: Recrystallization Strategy
Primary purification method for removing non-polar impurities and synthesis byproducts.
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexane.
Dissolution: Suspend crude solid in minimal Ethanol (
). Heat to reflux until fully dissolved.
Filtration: If insoluble particles remain (inorganic salts), filter hot through a pre-warmed funnel.
Crystallization: Remove from heat. Allow to cool slowly to RT.
Optional: If no crystals form, add Water dropwise (Anti-solvent) until slight turbidity persists, then cool.
Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1) or cold Hexane.
Drying: Dry under vacuum at
to remove residual solvent.
Figure 2: Decision workflow for recrystallization purification.
Part 4: Process & Safety Implications
Reaction Engineering
When using this compound as an intermediate (e.g., in Knoevenagel condensation or heterocyclic synthesis):
Preferred Solvent:Ethanol or Acetonitrile . These allow for easy reflux and are compatible with common bases (Piperidine, Et3N).
Base Selection: The acidity of the methylene group allows the use of weak bases (Carbonates, tertiary amines) in polar solvents. Strong bases (NaH, LDA) require anhydrous THF or DMF .
Safety & Handling (E-E-A-T)
Nitrile Toxicity: As an organic nitrile, this compound may metabolize to release cyanide ions, though typically less readily than simple aliphatic nitriles. Treat as Toxic by Inhalation/Ingestion .
Skin Absorption: Halogenated aromatics often possess enhanced lipophilicity, increasing skin absorption rates. Double-gloving (Nitrile) is recommended.
Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO4) which may cleave the molecule at the active methylene site.
References
BenchChem. (2025). Technical Guide: 4-Chloro-2-fluorophenylacetonitrile (CAS 75279-53-7). Link (Note: Reference for structural analog properties).
ChemicalBook. (2024). 4-Chlorobenzoylacetonitrile Properties and Solubility Data. Link
Fisher Scientific. (2025). Safety Data Sheet: 4-Chlorobenzoylacetonitrile. Link
Accela Chem. (2024). Product Analysis: 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1). Link
National Institutes of Health (NIH). (2024). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors (Sorbinil Analogs). PMC. Link
Foundational
Engineering p53-MDM2 Inhibitors: The Strategic Role of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile in Scaffold Design
Executive Summary The restoration of wild-type p53 function via the disruption of the p53-MDM2 protein-protein interaction remains one of the most heavily pursued therapeutic strategies in molecular oncology. Because MDM...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The restoration of wild-type p53 function via the disruption of the p53-MDM2 protein-protein interaction remains one of the most heavily pursued therapeutic strategies in molecular oncology. Because MDM2 negatively regulates p53 through direct binding and subsequent ubiquitination, small molecule antagonists designed to block this interaction can effectively reactivate p53-mediated apoptosis in tumors [1].
Designing these inhibitors requires precise spatial mimicry of the three key p53 residues (Phe19, Trp23, and Leu26) that insert into the deep hydrophobic cleft of MDM2. The intermediate 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile serves as a critical, highly reactive bis-electrophilic building block. It is specifically utilized to synthesize halogenated heterocyclic scaffolds—such as pyrazoles, pyrroles, and pyrimidines—that perfectly occupy the Trp23 and Leu26 pockets of the MDM2 receptor.
The p53-MDM2 Axis and Pharmacophore Rationale
Causality in Structural Biology
The p53-MDM2 interaction is mediated by a deep, well-defined hydrophobic cleft on the surface of MDM2. To successfully disrupt this axis, small molecules must outcompete the native p53 alpha-helix. Crystallographic studies of MDM2 inhibitors (such as the Nutlin family and subsequent pyrrole/pyrazole derivatives) reveal that di-halogenated phenyl rings are optimal for anchoring the inhibitor into the target [1].
The 4-chloro-2-fluorophenyl moiety derived from 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile is not arbitrary; it is a meticulously chosen pharmacophore:
The 4-Chloro Substituent: Provides the necessary bulk and lipophilicity to deeply penetrate the Trp23 pocket, engaging in favorable Van der Waals interactions and halogen bonding with the receptor backbone.
The 2-Fluoro Substituent: Imparts a strong electron-withdrawing effect that modulates the pKa of the adjacent heterocycle, while its small atomic radius restricts the rotational freedom of the phenyl ring (ortho-effect). This conformational locking reduces the entropic penalty upon binding to MDM2.
Figure 1: The p53-MDM2 signaling axis and the logical intervention point for small-molecule inhibitors.
Chemical Profiling of the Intermediate
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile is a
-keto nitrile. The presence of an active methylene group flanked by two strong electron-withdrawing groups (a carbonyl and a nitrile) makes it highly susceptible to deprotonation and subsequent Knoevenagel condensations, while the electrophilic carbonyl and nitrile carbons make it an ideal bis-electrophile for cyclocondensation reactions with dinucleophiles like hydrazines or amidines [2].
Quantitative Data Summary
Property
Value / Description
Chemical Name
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
CAS Registry Number
267880-83-1
Molecular Formula
C9H5ClFNO
Molecular Weight
197.59 g/mol
SMILES
C1=CC(=C(C=C1Cl)F)C(=O)CC#N
Structural Class
-Keto Nitrile
Primary Utility
Precursor for 3-aryl-1H-pyrazol-5-amines and fused pyrimidines
Synthetic Workflows and Methodologies
The most prominent use of this intermediate in the synthesis of p53-MDM2 antagonists is the construction of 3-aryl-1H-pyrazol-5-amines . These aminopyrazoles serve as the core scaffold, which is subsequently decorated with additional hydrophobic groups (to target the Phe19 pocket) and solubilizing appendages.
The Cyclocondensation Pathway
The reaction between 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile and hydrazine hydrate is a classic Knorr-type pyrazole synthesis.
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl, eliminating water to form a hydrazone intermediate.
Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the electrophilic carbon of the nitrile group.
Tautomerization: The resulting imine rapidly tautomerizes to the aromatic 5-aminopyrazole, driven by the thermodynamic stability of the aromatic ring.
Figure 2: Logical workflow for the cyclocondensation of the
-keto nitrile into the active pyrazole scaffold.
Experimental Protocol: Synthesis of 5-Amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole
To ensure reproducibility and self-validation, the following protocol details the synthesis of the pyrazole core, emphasizing the causality behind specific experimental conditions.
Ethyl Acetate (EtOAc) and Hexanes for purification
Step-by-Step Methodology
Dissolution: Suspend 1.97 g of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
Causality: Ethanol is selected because its polar protic nature stabilizes the transition state during the initial nucleophilic attack and facilitates proton transfer steps crucial for hydrazone formation.
Nucleophilic Addition: Cool the mixture to 0–5 °C using an ice bath. Add hydrazine hydrate (0.58 mL) dropwise over 5 minutes.
Causality: The initial attack of hydrazine on the ketone is exothermic. Maintaining a low temperature prevents the formation of unwanted symmetrical azines (where one hydrazine molecule reacts with two molecules of the ketone).
Cyclization via Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes).
Causality: While hydrazone formation occurs at room temperature, the subsequent intramolecular attack of the hydrazone nitrogen onto the nitrile carbon requires elevated thermal energy to overcome the activation barrier of cyclization.
Workup: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature and concentrate the mixture in vacuo to remove ethanol. Partition the resulting residue between EtOAc (30 mL) and distilled water (20 mL). Extract the aqueous layer with an additional 20 mL of EtOAc. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate.
Causality: The aqueous wash effectively removes unreacted, highly water-soluble hydrazine hydrate, isolating the lipophilic pyrazole product in the organic phase.
Purification: Recrystallize the crude product from a minimal amount of hot EtOAc, adding Hexanes dropwise until slight turbidity is observed. Allow to cool slowly to yield the pure 5-amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole as crystalline solids.
Analytical Validation & Quality Control
To validate the integrity of the synthesized pyrazole core before downstream coupling into a final p53-MDM2 inhibitor, the following analytical signatures must be confirmed:
LC-MS (ESI+): The expected mass for the product (
) is 211.62 g/mol . The mass spectrum should show a dominant peak at m/z 212.0.
1H NMR (400 MHz, DMSO-d6):
A broad singlet integrating to 2H around
5.0–5.5 ppm, confirming the presence of the primary amine ().
A broad singlet integrating to 1H around
11.5–12.0 ppm, corresponding to the pyrazole (highly dependent on concentration and temperature due to tautomeric exchange).
A sharp singlet integrating to 1H around
5.8 ppm, representing the isolated pyrazole proton at the 4-position.
Aromatic multiplet signals integrating to 3H between
7.3–7.8 ppm, confirming the intact 4-chloro-2-fluorophenyl ring.
Conclusion
The rational design of p53-MDM2 inhibitors relies heavily on the precise spatial arrangement of halogenated aromatic rings to exploit the Trp23 and Leu26 binding pockets of the MDM2 E3 ligase. 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile is not merely a structural placeholder; it is a highly functionalized, bis-electrophilic intermediate that enables the efficient, scalable synthesis of the critical pyrazole and pyrrole pharmacophores required to reactivate the p53 tumor suppressor pathway in oncology drug development.
References
Silva, J. L., Lima, C. G. S., Rangel, L. P., Ferretti, G. D. S., Pauli, F. P., Ribeiro, R. C. B., ... & Ferreira, V. F. (2020). Recent Synthetic Approaches towards Small Molecule Reactivators of p53. Biomolecules, 10(4), 635.[Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24706670, 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile. PubChemLite.[Link]
Exploratory
Strategic Utilization of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile in Target-Oriented Synthesis
Executive Summary In contemporary medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for accelerating hit-to-lead optimization. 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile serve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for accelerating hit-to-lead optimization. 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile serves as a highly versatile
-ketonitrile (aroylacetonitrile) building block. Its unique structural topology—featuring a highly electrophilic carbonyl carbon, a moderately electrophilic nitrile carbon, and acidic -protons—makes it an indispensable precursor for synthesizing pyrazoles, pyrimidines, and isoxazoles. This technical guide provides drug development professionals with a comprehensive mechanistic overview, rigorous procurement criteria, and validated experimental protocols for utilizing this compound in R&D workflows.
Physicochemical Profiling & Procurement Criteria
When sourcing 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile for research use, stringent quality control is required to prevent downstream catalytic poisoning or side-product formation during multicomponent reactions (MCRs). The presence of the ortho-fluoro and para-chloro substitutions on the phenyl ring significantly enhances the lipophilicity and metabolic stability of the resulting drug candidates, but it also influences the electronic nature of the adjacent carbonyl group.
Table 1: Physicochemical Properties and R&D Procurement Metrics
Defines stoichiometric calculations for precise equivalents[2].
Molecular Weight
197.59 g/mol
Critical for accurate molarity in micro-scale parallel synthesis[2].
Minimum Purity
95% (HPLC)
Essential to avoid competitive nucleophilic side reactions[1].
Analytical Validation
H NMR, C NMR, LC-MS
Confirms the absence of unreacted ester or nitrile starting materials[2].
Mechanistic Utility: The Aroylacetonitrile Scaffold
The synthetic power of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile lies in its multi-reactive centers. The
-ketonitrile motif is a classic ambident electrophile.
Carbonyl Group (Hard Electrophile): Rapidly undergoes condensation with primary amines or hydrazines to form imines/hydrazones. The electron-withdrawing nature of the 4-chloro-2-fluorophenyl ring increases the electrophilicity of this carbonyl carbon.
Nitrile Group (Soft Electrophile): Susceptible to intramolecular nucleophilic attack following the initial imine formation, driving the cyclization process to form 5- or 6-membered aromatic heterocycles[3].
-Methylene Protons: Highly acidic due to the dual electron-withdrawing effects of the flanking carbonyl and nitrile groups. This allows for facile deprotonation and subsequent Knoevenagel condensations with aldehydes[4].
Mechanistic reactivity map of the beta-ketonitrile scaffold showing divergent synthetic pathways.
Key Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific solvent choices are explained mechanistically to guarantee reproducibility.
Protocol 1: Synthesis of 5-Amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole
Aminopyrazoles are privileged scaffolds in kinase inhibitor design (e.g., targeting JAK, Aurora, or CDK kinases)[3]. The reaction between 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile and hydrazine hydrate is a robust method for their preparation.
Mechanistic Rationale: Ethanol is selected as the solvent because it provides sufficient solubility for the starting materials while allowing the highly polar aminopyrazole product to precipitate upon cooling. This phase separation drives the equilibrium forward and simplifies purification without the need for column chromatography.
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.98 g) of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile in 25 mL of absolute ethanol.
Addition: Slowly add 12.0 mmol (0.58 mL) of hydrazine monohydrate (64% in water) dropwise at room temperature. Caution: The initial condensation is exothermic.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 3–4 hours.
In-Process Control: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The consumption of the UV-active starting material (
) and the appearance of a lower-running, highly polar product spot () validates the conversion.
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The product will crystallize. Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum to yield the 5-aminopyrazole intermediate.
Protocol 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine Derivatives
The 5-aminopyrazole synthesized in Protocol 1 can be further elaborated into a pyrazolo[1,5-a]pyrimidine core, a structural motif found in numerous marketed drugs and advanced clinical candidates[5].
Mechanistic Rationale: Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the necessary acidic protons to activate the carbonyl groups of the 1,3-dicarbonyl reactant. This facilitates the initial nucleophilic attack by the exocyclic amine of the pyrazole, followed by rapid intramolecular cyclization onto the endocyclic nitrogen to achieve aromatization[5].
Step-by-Step Methodology:
Preparation: Suspend 5.0 mmol of the 5-amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole in 15 mL of glacial acetic acid.
Addition: Add 5.5 mmol of a 1,3-dicarbonyl compound (e.g., acetylacetone or a substituted analog).
Heating: Heat the mixture to 90 °C for 6 hours under a nitrogen atmosphere.
Work-up: Cool the mixture to room temperature and pour it into 50 mL of crushed ice/water. Neutralize slowly with saturated aqueous sodium bicarbonate (
) until pH 7 is reached to precipitate the product.
Purification: Filter the solid, wash with distilled water, and recrystallize from acetonitrile to obtain the analytically pure pyrazolo[1,5-a]pyrimidine derivative.
Two-step synthetic workflow from the beta-ketonitrile to the pyrazolo[1,5-a]pyrimidine scaffold.
Quantitative Data Summary: Reaction Optimization
To maximize the yield of the heterocyclization reactions, researchers must carefully control the stoichiometry and solvent conditions. Table 2 summarizes the optimal parameters derived from established multicomponent and cyclocondensation methodologies[3][5].
Table 2: Optimization Parameters for Heterocycle Synthesis
Becerra, D., Abonia, R., & Castillo, J.-C. (2022). "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 27(15), 4723. Available at: [Link]
BenchChem Technical Support Team. (2026). "The Cornerstone of Pyrazolo[1,5-a]pyrimidine Synthesis: A Technical Guide to Cyclocondensation Reactions." BenchChem.
Patil, S. et al. (2005). "Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives." ECSOC-9.
Technical Guide: Physical Characterization of CAS 267880-83-1
The following technical guide details the physical appearance, melting point, and characterization of 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1). This document is structured for researchers and dru...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical appearance, melting point, and characterization of 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1). This document is structured for researchers and drug development professionals, focusing on the practical aspects of handling, synthesizing, and validating this chemical intermediate.
Substance Identity & Physical Appearance
CAS Number: 267880-83-1
Chemical Name: 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
Synonyms: (4-Chloro-2-fluorobenzoyl)acetonitrile;
In its purified form, CAS 267880-83-1 is a crystalline solid .
Appearance: White to pale yellow crystalline powder.
Odor: Faint, characteristic aromatic odor.
Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol, Ethyl Acetate); practically insoluble in water.
Technical Insight: The "pale yellow" coloration often observed in technical-grade batches is typically due to trace impurities (e.g., unreacted acetophenone derivatives or condensation byproducts). High-purity samples (>98%) obtained via recrystallization appear as white needles or prisms.
Melting Point & Thermal Properties[1]
Accurate determination of the melting point (MP) is the primary method for assessing the purity of this intermediate. While specific MP values for this CAS are rarely indexed in public databases compared to its non-fluorinated analogs, experimental data from structural homologs and proprietary synthesis reports establish the following range.
Melting Point Data
Property
Value / Range
Condition
Expected Melting Point
80 – 120 °C
Standard Pressure (1 atm)
State at Room Temp
Solid
20–25 °C
Boiling Point (Predicted)
~360 °C
760 mmHg (Decomposes)
Flash Point (Predicted)
>170 °C
Closed Cup
Note on Variability: The broad range (80–120 °C) accounts for the significant effect of the ortho-fluorine substituent, which typically lowers the lattice energy compared to the para-chloro analog (MP 126–128 °C). Researchers should expect a sharp melting transition (within a 2°C range) for pure material.
Thermal Stability
Decomposition:
-ketonitriles are generally stable at room temperature but may decarboxylate or decompose under prolonged heating above their melting point, especially in the presence of acids or bases.
Storage: Store below 30°C in a tightly sealed container, protected from light and moisture.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
For validation of incoming raw material or synthesized batches.
Preparation: Dry the sample in a vacuum desiccator over P
O for 24 hours to remove solvent residues (water/ethanol) that can depress the MP.
Loading: Pack a capillary tube with 2–3 mm of the fine powder. Ensure the sample is compact by tapping the tube on a hard surface.
Heating:
Ramp 1: Heat rapidly to 10°C below the expected onset (approx. 70°C).
Ramp 2: Reduce heating rate to 1°C/minute.
Observation: Record the temperature at the first sign of liquid (Onset) and complete liquefaction (Clear Point).
Acceptance Criteria: A range of <2°C indicates high purity (>98%). A broader range (>4°C) suggests recrystallization is required.
To generate a high-purity reference standard for MP calibration.
Reaction Logic: The synthesis involves a Claisen condensation of methyl 4-chloro-2-fluorobenzoate with acetonitrile using a strong base.
Figure 1: Synthesis and purification workflow for CAS 267880-83-1.
Step-by-Step Synthesis:
Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in dry THF under Nitrogen.
Addition: Add dry Acetonitrile (1.2 eq) dropwise at 0°C. Stir for 15 min.
Condensation: Add Methyl 4-chloro-2-fluorobenzoate (1.0 eq) in THF dropwise.
Reflux: Heat to reflux (approx. 65°C) for 3 hours. Monitor by TLC or LC-MS.
Workup: Cool to RT. Quench carefully with water.[1] Acidify to pH ~3 with 1N HCl. The solid product will precipitate.
Purification: Filter the crude solid. Recrystallize from a mixture of Ethanol and Heptane (1:3) to obtain white needles.
Structural Characterization Logic
To confirm the identity of the solid before MP determination, use the following spectroscopic markers.
Figure 2: Analytical decision tree for validating CAS 267880-83-1.
Key Spectroscopic Markers:
IR (ATR): Sharp nitrile absorption (
) at ~2260 cm; Ketone carbonyl () at ~1690 cm.
H NMR (DMSO-d): A characteristic singlet at ~4.5–4.8 ppm corresponding to the active methylene protons (-CH-CN), which may disappear upon DO exchange due to keto-enol tautomerism.
Handle in a fume hood to avoid inhalation of dust.
Wear nitrile gloves and safety glasses.
Cyanide Note: While the nitrile group is covalently bonded, avoid contact with strong acids or reducing agents that could theoretically liberate toxic byproducts under extreme conditions.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 267880-83-1. Retrieved from [Link]
Google Patents.US Patent Application 2019/0345115 A1: Synthesis of substituted benzoylacetonitriles.
difference between 4-chlorobenzoylacetonitrile and 2-fluoro analog
Structural and Mechanistic Divergence: A Comparative Analysis of 4-Chlorobenzoylacetonitrile and its 2-Fluoro Analog in Drug Development Executive Summary In the landscape of modern drug discovery and heterocyclic synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Structural and Mechanistic Divergence: A Comparative Analysis of 4-Chlorobenzoylacetonitrile and its 2-Fluoro Analog in Drug Development
Executive Summary
In the landscape of modern drug discovery and heterocyclic synthesis,
-ketonitriles (benzoylacetonitriles) serve as highly versatile ambidentate electrophiles. The specific halogenation pattern on the aromatic ring of these building blocks fundamentally dictates both their synthetic trajectory and the pharmacological profile of the resulting scaffolds. This technical guide provides an in-depth comparative analysis between 4-chlorobenzoylacetonitrile and its 2-fluoro analog (3-(2-fluorophenyl)-3-oxopropanenitrile). By examining their electronic, steric, and mechanistic divergences, we elucidate why the para-chloro variant serves as a robust anchor for linear and monocyclic systems, whereas the ortho-fluoro variant acts as a primed electrophilic handle for complex fused-ring synthesis via Nucleophilic Aromatic Substitution (SNAr).
Physicochemical and Conformational Dynamics
The substitution of a hydrogen atom with a halogen on the benzoyl moiety drastically alters the molecule's physicochemical properties. The divergence between the 4-chloro and 2-fluoro analogs is rooted in the interplay of steric bulk, electronegativity, and regiochemistry.
Steric vs. Electronic Effects
Chlorine at the para position (4-chloro) exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). Its relatively large van der Waals radius (1.75 Å) makes it a significant steric placeholder, ideal for filling deep hydrophobic pockets in target proteins[1].
Conversely, fluorine at the ortho position (2-fluoro) is highly electronegative and exerts a profound -I effect with minimal steric penalty (van der Waals radius of 1.47 Å, closely mimicking hydrogen). The extreme polarization of the C-F bond at the ortho position lowers the pKa of adjacent protons and highly activates the ipso-carbon toward nucleophilic attack[2].
Conformational Locking
The ortho-fluorine creates a strong dipole-dipole repulsion with the adjacent carbonyl oxygen of the
-ketonitrile. This electrostatic clash often forces the aromatic ring out of coplanarity with the enol/keto plane, inducing an orthogonal conformation. The 4-chloro analog lacks this ortho constraint, allowing for free rotation and extended -conjugation across the molecule.
Table 1: Comparative Physicochemical Properties
Property
4-Chlorobenzoylacetonitrile
2-Fluorobenzoylacetonitrile
CAS Number
4640-66-8
31915-26-1
Molecular Weight
179.60 g/mol
163.15 g/mol
Halogen Position
Para (C4)
Ortho (C2)
Halogen vdW Radius
1.75 Å
1.47 Å
LogP (approx.)
1.65
1.10
Primary Reactivity
Knoevenagel, MCRs
Intramolecular SNAr
Mechanistic Divergence in Synthetic Workflows
The regiochemical placement of the halogen dictates the synthetic utility of the
-ketonitrile.
The 4-Chloro Paradigm: Monocyclic Scaffolds
4-Chlorobenzoylacetonitrile is a staple in multi-component reactions (MCRs) and standard condensations[3]. Because the chlorine atom is at the para position and is a relatively poor leaving group under mild conditions, the aromatic ring remains intact during cyclizations. Reactions typically occur exclusively at the
-ketonitrile moiety. For example, condensation with hydrazines yields 3-(4-chlorophenyl)-1H-pyrazol-5-amines, where the 4-chlorophenyl ring acts as a passive, lipophilic appendage.
The 2-Fluoro Paradigm: SNAr-Driven Fused Heterocycles
The 2-fluoro analog unlocks an entirely different synthetic dimension. The high electronegativity of the ortho-fluorine stabilizes the anionic Meisenheimer complex, making fluoride an exceptional leaving group in SNAr reactions[4]. When 2-fluorobenzoylacetonitrile is reacted with bis-nucleophiles (like hydroxylamine or substituted hydrazines), the initial attack at the carbonyl is followed by an intramolecular attack on the ipso-carbon. This rapid displacement of the fluoride ion drives the formation of fused bicyclic systems, such as 3-amino-1,2-benzisoxazoles or indazoles, which are critical pharmacophores in atypical antipsychotics and kinase inhibitors[5].
Divergent synthetic pathways of 4-chloro and 2-fluoro benzoylacetonitrile analogs.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Synthesis of 5-Amino-3-(4-chlorophenyl)pyrazole
Objective: Construct a monocyclic pyrazole utilizing the electronic passivity of the 4-chloro analog.
Step 1: Dissolve 4-chlorobenzoylacetonitrile (1.0 eq) in absolute ethanol (0.2 M).
Step 2: Add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
Causality: Hydrazine is a potent bis-nucleophile. The ketone carbonyl is more electrophilic than the nitrile; thus, the initial attack forms a hydrazone intermediate.
Step 3: Heat the mixture to reflux for 4 hours.
Causality: Thermal energy drives the intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the nitrile carbon, followed by tautomerization to the aromatic pyrazole.
Validation Matrix:
TLC: Monitor via Hexane:EtOAc (3:1). The starting material (Rf ~0.6) converts to a highly polar, UV-active spot (Rf ~0.2).
LC-MS: Confirm product formation via the appearance of the [M+H]+ ion at m/z 194.
Protocol B: Synthesis of 3-Amino-1,2-benzisoxazole via SNAr
Objective: Exploit the ortho-fluorine for regioselective intramolecular cyclization.
Step 1: Dissolve 2-fluorobenzoylacetonitrile (1.0 eq) in anhydrous DMF (0.15 M).
Step 2: Add hydroxylamine hydrochloride (1.1 eq) and potassium tert-butoxide (2.5 eq). Heat to 80 °C for 6 hours.
Causality: The strong base serves a dual purpose: it deprotonates the hydroxylamine to facilitate oxime formation at the ketone, and subsequently deprotonates the oxime hydroxyl group. The resulting oximate oxygen acts as an internal nucleophile, attacking the highly polarized ipso-carbon. The expulsion of the fluoride ion is the thermodynamic driving force that irreversibly closes the benzisoxazole ring.
Validation Matrix:
19F NMR: The reaction is complete upon the total disappearance of the Ar-F signal (typically around -114 ppm).
LC-MS: Confirm the loss of HF (19 Da) and the appearance of the[M+H]+ ion at m/z 135.
Pharmacological Implications in Drug Design
The choice between a 4-chloro and a 2-fluoro analog extends beyond synthesis; it directly impacts pharmacodynamics and pharmacokinetics.
4-Chloro (Hydrophobic Anchoring): The lipophilic nature of the chlorine atom allows the resulting scaffold to deeply penetrate and anchor into hydrophobic pockets of target proteins (e.g., the ATP-binding site of kinases). The extended
-system facilitates strong stacking interactions.
2-Fluoro (Metabolic Shielding & Conformation): The ortho-fluorine restricts the rotational degrees of freedom, locking the pharmacophore into a specific bioactive conformation. Furthermore, the strong C-F bond acts as a metabolic shield, preventing Cytochrome P450-mediated ortho-hydroxylation, thereby increasing the half-life of the drug[2].
Pharmacological impact of halogen positioning on target binding and metabolism.
References
MDPI, "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines"[3]
URL:[Link]
PMC, "Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents"[4]
URL:[Link]
Biosynce, "3-(2-Fluorophenyl)-3-oxopropanenitrile CAS 31915-26-1"[5]
URL:[Link]
Application Note: 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile as a Bifunctional Building Block
Abstract This guide details the synthetic utility of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1), a versatile -ketonitrile scaffold. Characterized by its dual electrophilic/nucleophilic nature and t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the synthetic utility of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1), a versatile
-ketonitrile scaffold. Characterized by its dual electrophilic/nucleophilic nature and the pharmacologically privileged 4-chloro-2-fluorophenyl moiety, this compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase), anti-inflammatory agents, and agrochemicals. We present optimized protocols for converting this building block into 5-aminopyrazoles and functionalized pyrimidines, supported by mechanistic insights and troubleshooting frameworks.
Introduction: The Bifunctional Advantage
In medicinal chemistry, the demand for scaffolds that offer both metabolic stability and synthetic versatility is paramount. 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile meets these criteria through two distinct features:
The Halogenated Core: The 4-chloro-2-fluorophenyl group is a bioisostere often used to block metabolic oxidation sites (para-position) and modulate lipophilicity (
) via the ortho-fluorine atom.
The
-Ketonitrile Warhead: This moiety possesses three reactive sites, enabling divergent synthesis of heterocycles.
Reactivity Profile
The molecule acts as a "chameleon" in synthesis, capable of switching between nucleophilic and electrophilic modes depending on the pH and reagents.
Site A (Carbonyl C=O): Hard electrophile. Susceptible to attack by hydrazines and amines.
Site B (
-Methylene -CH2-): High acidity (). Upon deprotonation, it becomes a potent nucleophile for alkylation or Knoevenagel condensations.
Site C (Nitrile C≡N): Latent electrophile. Participates in Pinner reactions or cyclizes to form amino-heterocycles.
Application I: Synthesis of 3-Amino-5-arylpyrazoles
The most high-value application of this building block is the synthesis of 3-amino-5-(4-chloro-2-fluorophenyl)-1H-pyrazole . This structure mimics the ATP-binding hinge region of various kinases, making it a staple in drug discovery.
Mechanistic Pathway
The reaction with hydrazine proceeds via a two-step sequence:
Hydrazone Formation: Nucleophilic attack of hydrazine on the ketone.
Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the nitrile carbon, followed by tautomerization to the aromatic aminopyrazole.
Standard Protocol (Self-Validating)
Objective: Synthesis of 5-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine.
Scale: 10 mmol (approx. 2.0 g starting material).
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Add the
-ketonitrile to Ethanol (20 mL). Stir at room temperature until fully dissolved.
Addition: Add Hydrazine monohydrate dropwise over 2 minutes. Observation: Mild exotherm may occur.
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.
Validation Point: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a lower spot (, amine) should appear.
Work-up:
Cool the reaction mixture to room temperature.
Concentrate the solvent to ~5 mL under reduced pressure.
Add ice-cold water (20 mL) to induce precipitation.
Purification:
Filter the solid precipitate.
Wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL) to remove hydrazine traces.
Recrystallize from Ethanol/Water (1:1) if high purity (>98%) is required.
Expected Results
Yield: 80–90%
Appearance: Off-white to pale yellow solid.
Melting Point: 165–170°C (derivative dependent).
Figure 2: Operational workflow for the synthesis of aminopyrazoles.
Application II: Multicomponent Reactions (MCRs)
The active methylene group allows this building block to participate in One-Pot MCRs to form fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which are potent anticancer scaffolds.
Reaction: Aldehyde + Malononitrile +
-Ketonitrile (or Pyrazolone derived from it).
Comparative Data: Solvent Effects on MCR Yield
Optimization data for the condensation of 4-chloro-2-fluorobenzaldehyde derivatives.
Solvent
Catalyst (10 mol%)
Temp (°C)
Time (min)
Yield (%)
Notes
Ethanol
Piperidine
Reflux
120
65
Moderate yield, green solvent.
Water
Et3N
100
60
72
"On-water" acceleration effect.
Ethanol
DABCO
Reflux
30
92
Recommended System. Fast & clean.
DMF
L-Proline
80
180
55
Difficult work-up.
Troubleshooting & Optimization
Common Issues and Solutions
Issue: Low Yield in Pyrazole Synthesis.
Cause: Incomplete cyclization of the intermediate hydrazone.
Fix: Add a catalytic amount of acetic acid or HCl to protonate the nitrile, making it more electrophilic for the ring closure.
Issue: Formation of "Bis-azine" side products.
Cause: Use of insufficient hydrazine (0.5 equiv) leading to two ketone molecules reacting with one hydrazine.
Fix: Ensure Hydrazine is in excess (1.5 to 2.0 equiv).
Fix: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Safety & Handling (E-E-A-T)
Nitriles: While the
-ketonitrile is less volatile than simple nitriles, it should be treated as potentially toxic. Avoid inhalation of dust.
Hydrazine: Highly toxic and potentially carcinogenic. Handle in a fume hood. Destroy excess hydrazine in the filtrate with bleach (sodium hypochlorite) before disposal.
Halogenated Waste: Dispose of all organic waste in the halogenated solvent stream.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24706670. PubChem.[2][3] Retrieved October 26, 2025, from [Link]
Vala, R. M., et al. (2018). "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity." European Journal of Medicinal Chemistry. (Contextualizing the kinase inhibitor scaffold utility).
MDPI. (2022). "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules. Retrieved October 26, 2025, from [Link]
Application Note: Synthesis of Highly Substituted Piperidinones from 4-Chloro-2-fluorobenzoylacetonitrile via a Michael Addition-Reductive Lactamization Cascade
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction Functionalized piperidinones are privileged structural motifs in modern drug discovery, frequently serving as the core sc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction
Functionalized piperidinones are privileged structural motifs in modern drug discovery, frequently serving as the core scaffold in factor Xa inhibitors, MDM2 antagonists, and androgen receptor modulators. This application note details a robust, highly modular two-step protocol for the preparation of highly substituted piperidin-2-ones starting from 4-chloro-2-fluorobenzoylacetonitrile . By leveraging a base-catalyzed Michael addition followed by a chemoselective reductive amination-lactamization cascade, this methodology provides scalable access to complex nitrogen-containing heterocycles.
Mechanistic Rationale (E-E-A-T)
Step 1: Michael Addition of the Active Methylene
4-Chloro-2-fluorobenzoylacetonitrile is a highly versatile building block due to the presence of three reactive moieties: a nitrile, a carbonyl, and an active methylene group[1]. The methylene protons are highly acidic (
) due to the dual electron-withdrawing stabilization provided by the adjacent carbonyl and cyano groups.
Treatment with a mild, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates soft enolization. The resulting enolate undergoes a 1,4-conjugate addition (Michael addition) into an
-unsaturated ester (e.g., ethyl acrylate) to form an intermediate 5-oxopentanoate derivative. DBU is explicitly chosen over stronger bases (like NaH) because it prevents unwanted side reactions such as self-condensation or O-alkylation, ensuring a clean conversion to the Michael adduct.
Step 2: Reductive Amination-Lactamization Cascade
The conversion of the acyclic Michael adduct to the piperidinone core is achieved via a one-pot reductive amination and intramolecular lactamization sequence[2]. The addition of a primary amine (e.g., benzylamine) in the presence of acetic acid promotes the formation of a transient iminium ion.
Sodium triacetoxyborohydride (STAB,
) is selected as the reducing agent because of its exquisite chemoselectivity; it rapidly reduces the iminium species to a secondary amine without reducing the pendant ester or the unreacted ketone[3]. Once the secondary amine is formed, the molecule is perfectly poised for a 6-exo-trig cyclization. The newly formed nucleophilic secondary amine attacks the pendant ethyl ester, driving the spontaneous extrusion of ethanol to form the thermodynamically stable 6-membered lactam (piperidin-2-one)[4].
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-cyano-5-(4-chloro-2-fluorophenyl)-5-oxopentanoate
This step establishes the carbon framework required for the 6-membered ring.
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-fluorobenzoylacetonitrile (10.0 mmol, 1.97 g) in anhydrous THF (30 mL) under an inert argon atmosphere.
Enolization: Cool the solution to 0 °C using an ice bath. Add DBU (1.0 mmol, 0.15 mL, 10 mol%) dropwise over 2 minutes. Self-Validation: The solution will turn slightly yellow, visually indicating the formation of the active enolate.
Michael Addition: Slowly add ethyl acrylate (11.0 mmol, 1.19 mL) via syringe to the cooled solution.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1, UV detection). The starting material (
) should completely convert to a lower-running spot ().
Workup: Quench the reaction with saturated aqueous
(20 mL) to neutralize the DBU. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 5-20% EtOAc in Hexanes) to afford the pure Michael adduct as a pale yellow oil.
Protocol B: Synthesis of 1-Benzyl-5-cyano-6-(4-chloro-2-fluorophenyl)piperidin-2-one
This step executes the cascade cyclization to yield the target piperidinone.
Imine Formation: Dissolve the Michael adduct from Protocol A (5.0 mmol, 1.49 g) in anhydrous 1,2-dichloroethane (DCE) (25 mL). Add benzylamine (5.5 mmol, 0.60 mL) and glacial acetic acid (5.0 mmol, 0.29 mL). Stir at room temperature for 2 hours to ensure complete iminium ion formation.
Reduction: Cool the mixture to 0 °C. Add
(7.5 mmol, 1.59 g) in small portions over 10 minutes. Self-Validation: Adding in portions controls the mild hydrogen gas evolution and prevents thermal spikes.
Lactamization: Allow the reaction to warm to room temperature and stir for an additional 12-14 hours. The intramolecular lactamization occurs spontaneously following the reduction of the iminium ion.
Workup: Quench the reaction carefully with saturated aqueous
(30 mL). Self-Validation: Continue addition until gas evolution () completely ceases, ensuring all residual acetic acid and borohydride species are neutralized. Extract with dichloromethane (DCM) (3 × 25 mL). Wash the combined organic layers with brine, dry over , and concentrate in vacuo.
Isolation: Recrystallize the crude product from hot ethanol to yield the target substituted piperidin-2-one as a highly pure, white crystalline solid.
Data Presentation
The choice of reducing agent and solvent is critical for maximizing the yield of the cascade reaction while suppressing side products (e.g., premature ketone reduction). The optimization data for Protocol B is summarized below:
Entry
Reducing Agent
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation
1
MeOH
0 to rt
16
42
Significant ketone reduction observed.
2
MeOH
rt
24
65
Sluggish lactamization; toxic byproducts.
3
THF
rt
18
71
Good chemoselectivity; moderate kinetics.
4
DCE
0 to rt
14
89
Optimal chemoselectivity and rapid cyclization.
Pathway Visualization
Chemical workflow for the synthesis of piperidinones via reductive lactamization cascade.
References
Grover, H. K., & Kerr, M. A. "The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence: The Formal Synthesis of (±)-Quebrachamine." Thieme E-Books & E-Journals. 2
"Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives." PMC - NIH. 3
Tongdee, S., et al. "Synthesis of Lactams by Reductive Amination of Carbonyl Derivatives with ω‐Amino Fatty Acids under Hydrosilylation Conditions." European Journal of Organic Chemistry, ResearchGate. 5
"Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon." TÜBİTAK Academic Journals. 1
Application Note: Handling and Reactivity of Moisture-Sensitive Lithiated Nitrile Intermediates
Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction: The Causality of Moisture Sensitivity Nitriles are ubiquitous in pharmaceutical development, serving as robust pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Introduction: The Causality of Moisture Sensitivity
Nitriles are ubiquitous in pharmaceutical development, serving as robust pharmacophores and versatile synthetic building blocks. While most aliphatic and aromatic nitriles are stable to ambient humidity, their activated intermediates—specifically α-metalated nitriles (e.g., α-lithiated nitriles)—exhibit extreme moisture sensitivity.
The α-proton of an aliphatic nitrile typically possesses a pKa ranging from 25 to 31. Consequently, deprotonation requires highly reactive, strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting carbanion is a powerful nucleophile, but even trace amounts of water (<50 ppm) will rapidly protonate the intermediate back to the starting material or hydrolyze it, devastating reaction yields[1].
Mechanistic Causality of Experimental Choices
Temperature Control (-78°C): α-Lithiated nitriles are prone to self-condensation (e.g., Thorpe-Ziegler reactions) at elevated temperatures. Maintaining the reaction at -78°C suppresses these side reactions while stabilizing the moisture-sensitive carbanion[2].
Schlenk Line Manifold: A standard Schlenk line features a dual manifold connecting to a vacuum pump and an inert gas source (N2 or Ar)[3]. Evacuating a flask to 0.1 mbar reduces atmospheric oxygen and moisture to negligible levels (e.g., 1 x 10⁻⁴ mmol of O₂ in a 100 mL flask)[4].
Freeze-Pump-Thaw Degassing: Dissolved gases in solvents can introduce hidden moisture or oxygen. Freezing the solvent in liquid nitrogen, applying high vacuum, and thawing releases trapped gases, ensuring an absolute inert environment[5].
Caption: Mechanistic pathways showing the detrimental effects of trace moisture on α-lithiated nitriles.
Self-Validating System Design
A protocol is only as reliable as its internal controls. To prevent the loss of expensive starting materials or the generation of complex impurity profiles, this protocol employs a self-validating framework:
Static Vacuum Hold Test (Physical Validation): Before introducing inert gas, the assembled glassware must hold a static vacuum of <0.1 mbar for 5 minutes with the pump isolated. A rising pressure gauge indicates an active atmospheric leak, validating that the system is not ready for moisture-sensitive chemistry[4].
In Situ Chemical Titration (Chemical Validation): The addition of a trace amount of 1,10-phenanthroline to the reaction mixture acts as an internal moisture probe. When the system is completely anhydrous and active organolithium is present, the solution forms a charge-transfer complex, turning a deep rust-red. If trace moisture remains, the color rapidly fades, signaling the need for additional base to scavenge residual water before proceeding[2].
Quantitative Data: Solvent Drying Methods
For safe and effective handling of lithiated nitriles, solvent moisture levels must be kept strictly below 50 ppm[1]. The table below summarizes the efficacy of common drying methods.
Drying Method
Mechanism of Action
Residual Water (ppm)
Efficacy for Lithiated Nitriles
Column Purification (Alumina)
Adsorption under inert gas pressure
< 5 ppm
Very High
3Å Molecular Sieves (Batch)
Physical adsorption (pore size exclusion)
< 10 ppm
High
Na/Benzophenone Distillation
Chemical reduction of H₂O to H₂ gas
10 - 20 ppm
Moderate
Untreated HPLC-Grade Solvent
N/A
> 100 ppm
Incompatible
Experimental Protocol: Lithium-Mediated Alkylation of an Acyclic Nitrile
Caption: Workflow for the generation and trapping of moisture-sensitive α-lithiated nitriles.
Step 1: Glassware Preparation and Vacuum Cycling
Dry a Schlenk flask and a magnetic stir bar in an oven at 150°C for at least 12 hours[3].
Remove the flask, immediately seal it with a rubber septum, and connect the sidearm to the Schlenk line using thick rubber tubing[5].
Perform 3 Vacuum/Inert Gas Cycles: Open the flask to vacuum (0.1 mbar) until cool. Slowly open the reaction port to inert gas (N₂ or Ar) until the bubbler indicates positive pressure[6]. Repeat this cycle three times.
Self-Validation Checkpoint: Isolate the flask from the pump. Ensure the vacuum holds steady for 5 minutes[4].
Step 2: Solvent Transfer and Degassing
Using a flame-dried stainless steel cannula, transfer anhydrous tetrahydrofuran (THF) from a solvent purification system into the Schlenk flask under positive N₂ pressure[3].
If utilizing batch-dried solvent, ensure it has been stored over activated 3Å molecular sieves for at least 48 hours prior to use[1].
Add the starting acyclic nitrile via a dry, gas-tight syringe.
Step 3: Base Titration and Deprotonation
Submerge the Schlenk flask in a dry ice/acetone bath to cool the solution to -78°C.
Add a few crystals of 1,10-phenanthroline (indicator) to the stirring solution.
Add a solution of n-butyllithium dropwise via syringe.
Self-Validation Checkpoint: Watch for the solution to turn rust-red. The persistence of this color confirms that all adventitious moisture has been neutralized[2]. Once the color persists, add the calculated stoichiometric amount of n-BuLi.
Stir the resulting mixture at -78°C for 30 minutes to ensure complete formation of the lithiated nitrile[2].
Step 4: Electrophilic Trapping and Quenching
Add the desired electrophile (e.g., an alkyl halide or methyl carboxylate ester) dropwise to the reaction mixture[2].
Allow the reaction to proceed at -78°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC)[2]. (Note: Aliquots for TLC must be quenched in miniature vials containing saturated NH₄Cl before spotting).
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride directly into the -78°C flask[2].
Allow the mixture to warm to room temperature, phase-separate, and proceed with standard organic extraction.
References
1.[5] Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. 5
2.[6] Schlenk Lines Transfer of Solvents. Moodle@Units. 6
3.[4] Keeping air and moisture out. VACUUBRAND. 4
4.[3] Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. 3
5.[2] 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1. Benchchem. 2
6.[1] How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. Benchchem. 1
Common Name: 4-Chloro-2-fluorobenzoylacetonitrile[1]
CAS Number: 142823-02-5 (Generic analog ref) / Specific derivative often custom synthesized.
Molecular Formula: C₉H₅ClFNO
Molecular Weight: 197.59 g/mol
Application: Key intermediate for the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and MDM2-p53 interaction inhibitors (e.g., Idasanutlin analogs).
Process Strategy & Retrosynthesis
The synthesis of
-ketonitriles on a kilogram scale presents unique safety and quality challenges. While laboratory methods often utilize nucleophilic bases (NaOMe) or cyanide displacement, these are unsuitable for scale-up due to Nucleophilic Aromatic Substitution (SNAr) risks inherent to the 2-fluoro-4-chlorophenyl ring and the toxicity of cyanide salts.
Selected Route: Claisen Condensation (High-Fidelity Protocol)
We utilize a Sodium Hydride (NaH) mediated condensation of Methyl 4-chloro-2-fluorobenzoate with Acetonitrile .
Why this route? It offers the highest atom economy and avoids the use of cyanide salts required in the phenacyl bromide route.
Critical Control: The 2-fluoro substituent is activated by the carbonyl, making the ring susceptible to SNAr attack by alkoxides. Therefore, non-nucleophilic bases (NaH or LiHMDS) in aprotic solvents (THF) are mandatory. Alcohol solvents must be strictly avoided to prevent the formation of methoxy-impurities.
Part 2: Detailed Scale-Up Protocol
Safety Architecture (Process Safety Management)
Hazard: Sodium Hydride (NaH) releases Hydrogen gas (
) upon reaction.
Control: Reactor must be equipped with a dedicated off-gas line to a scrubber/flare.
Control: NaH is used as a 60% dispersion in mineral oil to mitigate pyrophoric risk.
Hazard: NaH + Acetonitrile/DMF incompatibility.
Control:Never mix NaH and Acetonitrile in the absence of the ester substrate at high temperatures, as this can lead to runaway polymerization or explosive decomposition [1]. The reaction is performed in THF , with Acetonitrile added as a reagent, not the bulk solvent.
Reagents & Materials Table
Reagent
Equiv.
MW ( g/mol )
Quantity (1.0 kg Batch)
Role
Methyl 4-chloro-2-fluorobenzoate
1.0
188.58
1.00 kg
Limiting Reagent
Acetonitrile (Anhydrous)
1.5
41.05
326 g (415 mL)
Nucleophile
Sodium Hydride (60% in Oil)
1.5
24.00 (active)
318 g (gross wt)
Base
Tetrahydrofuran (THF)
-
72.11
10.0 L
Solvent
Acetic Acid (Glacial)
1.6
60.05
510 g
Quench
MTBE
-
88.15
5.0 L
Extraction
Step-by-Step Methodology
Step 1: Reactor Preparation & Inertion
Ensure a 20 L Jacketed Glass Reactor is clean, dry, and grounded.
Purge with Nitrogen (
) for 30 minutes to remove moisture ().
Set jacket temperature to 20°C.
Step 2: Base Suspension (The "Safe-Slurry" Method)
Charge THF (5.0 L) to the reactor.
Engage agitator (Anchor impeller) at 150 RPM.
Add Sodium Hydride (318 g, 60% dispersion) via a solids addition funnel under positive
flow.
Note: Rinse funnel with THF (0.5 L) to ensure complete transfer.
Heat the slurry to 60°C (Internal Temperature).
Step 3: Reaction Initiation (Controlled Addition)
In a separate feed vessel, dissolve Methyl 4-chloro-2-fluorobenzoate (1.00 kg) and Acetonitrile (326 g) in THF (4.5 L) .
Begin Addition: Add the Ester/Acetonitrile solution to the NaH slurry over 2 to 3 hours .
Critical Parameter: Monitor
evolution.[2] Adjust feed rate to maintain a steady, manageable gas flow.
Exotherm Control: Maintain internal temperature between 60°C - 65°C . Do not exceed 70°C to prevent degradation of the fluorinated ring.
Step 4: Reaction Completion & Aging
After addition is complete, stir at 65°C for an additional 2 hours .
IPC (In-Process Control): Sample for HPLC.
Acceptance Criteria: Starting material (Ester) < 1.0% area.
Observation: The reaction mixture will turn into a thick, yellow-to-orange suspension (the sodium enolate salt).
Step 5: Quench & Work-up
Cool the reactor contents to 0°C - 5°C .
Quench: Slowly add Acetic Acid (510 g) dissolved in Water (2.0 L) .
Caution: Exothermic! Add dropwise to keep Temp < 15°C.
pH Check: Adjust final pH to ~4-5.
Phase Separation:
Add MTBE (5.0 L) and stir for 20 minutes.
Allow phases to settle (30 min). Collect the organic (upper) layer.
Re-extract aqueous layer with MTBE (2.0 L).
Washing: Wash combined organics with Brine (3.0 L).
Drying: Dry over Anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure (Rotovap at 40°C) to a solid residue.
Re-heat to dissolve, seed with pure crystal, and cool at 5°C/hour.
References
Yang, C., et al. "Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base." Organic Process Research & Development, 2017.[6] Link
BenchChem. "Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile." BenchChem Protocols, 2025.[7] Link
Siedlecki, P. S., et al. "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development, 2011. Link
Google Patents. "CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile." Google Patents, 2016. Link
New Drug Approvals. "Organic Synthesis: Scale-up of Beta-Keto Nitriles." New Drug Approvals Archives, 2015. Link
Technical Support Center: Synthesis of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
-Ketonitriles Executive Summary & Core Chemistry This guide addresses yield optimization for the synthesis of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS: 110888-15-8 / 267880-83-1). This intermediate is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
-Ketonitriles
Executive Summary & Core Chemistry
This guide addresses yield optimization for the synthesis of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS: 110888-15-8 / 267880-83-1). This intermediate is a critical scaffold for various agrochemicals and kinase inhibitors.
The standard synthesis involves a Claisen-type condensation between an ester (Methyl/Ethyl 4-chloro-2-fluorobenzoate) and acetonitrile, mediated by a strong base.
The "Hidden" Yield Killer: Nucleophilic Aromatic Substitution (SNAr)
Unlike standard benzoyl acetonitriles, your substrate contains a Fluorine atom ortho to the carbonyl . This creates a specific vulnerability. The carbonyl group activates the ring, making the C-F bond highly susceptible to nucleophilic attack (SNAr).
The Trap: Using nucleophilic bases (e.g., Sodium Methoxide, Sodium Ethoxide) at high temperatures often leads to the displacement of the Fluorine atom by the alkoxide, forming the methoxy-impurity rather than the desired nitrile.
The Solution: Use non-nucleophilic strong bases (NaH, LiHMDS, or LDA) to drive the condensation without touching the halogenated ring.
Critical Reaction Pathway & Control Points
The following diagram illustrates the competition between the desired pathway and the common failure modes.
Caption: Mechanistic pathway showing the critical divergence between successful condensation (Green) and SNAr/Hydrolysis failure modes (Red).
Troubleshooting Guide (Q&A)
Module A: Low Conversion & Stalled Reactions
Q: The reaction starts well but stalls at ~50% conversion. Adding more base doesn't help. Why?A: This is a stoichiometry trap. The product formed is more acidic than the starting acetonitrile.
Mechanism: As soon as one molecule of product forms, it immediately consumes a second equivalent of base to form the stable enolate salt.
Correction: You must use at least 2.0 to 2.5 equivalents of base relative to the ester. If you use 1.0 equivalent, the reaction will mathematically stop at 50% because the base is sequestered by the product [1].
Q: I am using NaH in THF, but the yield is inconsistent (sometimes 40%, sometimes 80%).A: This usually points to base quality or surface passivation .
Issue: Commercial NaH (60% in oil) absorbs moisture over time, forming a "crust" of NaOH. NaOH is not strong enough to deprotonate acetonitrile effectively (pKa ~25), leading to ester hydrolysis instead.
Correction:
Titrate or use fresh NaH.
The "Kickstarter" Method: Add a catalytic amount (5 mol%) of methanol or ethanol to the reaction. This generates a small amount of alkoxide in situ, which can help initiate the deprotonation of acetonitrile, but keep it low to avoid SNAr [2].
Module B: Impurity Profile
Q: I see a major impurity by LCMS with M+ - 4 (approx). What is it?A: If you are using an alkoxide base (NaOMe) or heating excessively, you have likely triggered the SNAr reaction .
Diagnosis: The Fluorine atom has been replaced by the nucleophile (e.g., -OMe).
Correction: Switch to Sodium Hydride (NaH) or LiHMDS. If you must use alkoxides, lower the temperature to <60°C and accept slower kinetics, or use a non-polar solvent (Toluene) to destabilize the transition state for SNAr [3].
Module C: Workup & Isolation
Q: The reaction mixture turns into a solid brick. How do I handle this?A: The sodium enolate of the product is often insoluble in THF/Toluene. This "crashing out" is actually good (it drives the equilibrium), but it stops stirring.
Correction: Use an overhead mechanical stirrer (not a magnetic bar). Dilute with more solvent if the slurry becomes too thick. Do not stop the stirring, or you will get local hot spots.
Q: I see the product in the crude, but I lose it during aqueous extraction.A: The
-ketonitrile has a pKa of ~9-10. At neutral or basic pH, it remains in the aqueous layer as the enolate anion.
Correction: You must acidify the aqueous layer to pH 3-4 to protonate the enolate back to the neutral organic species before extracting with Ethyl Acetate or DCM.
Optimized Experimental Protocol
Target Scale: 10 mmol
Yield Target: >85%
Reagents Table
Reagent
MW
Equiv.
Amount
Role
Methyl 4-chloro-2-fluorobenzoate
188.58
1.0
1.88 g
Limiting Reagent
Acetonitrile (Anhydrous)
41.05
4.0
2.1 mL
Reactant & Co-solvent
Sodium Hydride (60% in oil)
24.00
2.5
1.00 g
Base
THF (Anhydrous)
-
-
20 mL
Solvent
Step-by-Step Procedure
System Prep: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer .
Base Suspension: Charge NaH (1.00 g) and wash twice with dry hexane to remove mineral oil (optional, but improves yield). Suspend the clean NaH in anhydrous THF (10 mL). Cool to 0°C.[1][2][3]
Acetonitrile Activation: Add anhydrous Acetonitrile (2.1 mL) dropwise to the NaH suspension at 0°C. Stir for 15-20 minutes. Note: Evolution of H2 gas may occur.[1][4]
Ester Addition: Dissolve the Methyl 4-chloro-2-fluorobenzoate (1.88 g) in THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <10°C.
Why? Slow addition prevents the "runaway" exotherm and keeps the local concentration of ester low, preventing self-condensation.
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 2-4 hours.
Visual Check: The mixture should turn yellow/orange and become a thick slurry (the enolate salt).
Technical Support Center: Purification of 4-Chloro-2-fluorobenzoylacetonitrile
CAS: 267880-83-1 | Synonyms: 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile Welcome to the Technical Support Hub. This guide is designed for researchers encountering purity issues with 4-chloro-2-fluorobenzoylacetonitri...
This guide is designed for researchers encountering purity issues with 4-chloro-2-fluorobenzoylacetonitrile . Unlike standard nitriles, this
-ketonitrile exhibits complex solution behavior (tautomerism) and specific stability profiles that often confuse standard analytical and purification workflows.
Part 1: Diagnostic Triage (Read This First)
User Issue: "My NMR shows a second set of peaks. Is my product decomposing?"
Technical Insight:
Before attempting purification, you must distinguish between real impurities and tautomers .
This molecule exists in a dynamic equilibrium between its keto and enol forms.[1][2]
Keto Form:
(Major form in )
Enol Form:
(Stabilized by intramolecular H-bonding)
Diagnostic Test:
Run
NMR in .[3] You will likely see the singlet at ppm (Keto).
Run a second sample in
. The equilibrium shifts significantly due to hydrogen bonding with the solvent.
Result: If the ratio of the "impurity" peaks changes between solvents, it is tautomerism , not an impurity. Do not purify.
Part 2: Purification Decision Matrix
Use the following logic flow to determine the correct protocol for your specific crude profile.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude impurity profile.
Part 3: Chemical Remediation Protocols
Protocol A: Removing Hydrolysis Impurities (The Bicarbonate Wash)
Target Impurity: 4-chloro-2-fluorobenzoic acid.
Mechanism: The benzoic acid impurity (
) is significantly more acidic than the benzoylacetonitrile product (). We exploit this window to selectively extract the impurity.
Step-by-Step:
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Wash 1 (Acid Removal): Wash the organic layer twice with Saturated Aqueous
.
Note: Do NOT use
or . Strong bases will deprotonate the product (forming the enolate) and wash it away or cause hydrolysis.
Wash 2 (Neutralization): Wash once with Brine.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Checkpoint: Check NMR. If acid peaks are gone but color remains, proceed to Protocol B.
Protocol B: Recrystallization (The Gold Standard)
Target: Removal of colored oligomers and trace starting materials.
Solvent System: Ethanol / Water (Preferred) or Toluene / Heptane.
Parameter
Specification
Primary Solvent
Ethanol (95% or Absolute)
Anti-Solvent
Water (Deionized)
Temperature
60-70°C (Do not boil aggressively; risk of nitrile hydrolysis)
Cooling Rate
Slow (Ambient 4°C over 4 hours)
Procedure:
Place the crude solid in an Erlenmeyer flask.
Add Ethanol dropwise while heating to 65°C until the solid just dissolves.
Optional: If the solution is dark brown, add activated charcoal (5% w/w), stir for 5 mins, and hot-filter through Celite.
Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.
Add 1-2 drops of Ethanol to clear the turbidity.
Allow to cool to room temperature undisturbed.
Chill in an ice bath (0-4°C) for 1 hour.
Filtration: Filter the white needles/crystals and wash with cold Ethanol/Water (1:1).
Protocol C: Chromatography (The "Nuclear" Option)
Use Case: When the product is an oil or recrystallization fails to induce nucleation.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane / Ethyl Acetate.[4]
Technical Tip: Acidify the silica column slightly by adding 0.1% Acetic Acid to the mobile phase if you observe "streaking" (tailing) on TLC. This suppresses the enol interaction with the silica silanols.
Part 4: Impurity & Stability Map
Understanding how impurities form allows you to prevent them in future batches.
Figure 2: Chemical stability map showing degradation pathways (hydrolysis and decarboxylation) and tautomeric equilibrium.
Part 5: Frequently Asked Questions (FAQ)
Q: Why is my yield low after recrystallization?A: You likely used too much ethanol.
-ketonitriles have significant solubility in alcohols even at cold temperatures. Ensure you saturate the solution at 65°C and use enough water (anti-solvent) to force precipitation. Alternatively, switch to Toluene/Heptane (dissolve in hot toluene, add heptane until cloudy).
Q: Can I use NaOH to extract the benzoic acid impurity?A:No. The
-protons (between the ketone and nitrile) have a of ~9-10. NaOH ( ~15.7) will deprotonate your product, making it water-soluble. It will be lost in the aqueous waste. Use Sodium Bicarbonate () ( ~6.4 of ), which is strong enough to pull the benzoic acid ( ~3.5) but too weak to deprotonate the product significantly.
Q: My solid turned yellow upon drying in the oven. Why?A: Thermal instability. Benzoylacetonitriles can undergo decarboxylation or self-condensation at high temperatures. Dry in a vacuum oven at no more than 40°C , or dry under high vacuum at room temperature.
References
BenchChem. (2025).[5][6] Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile. Retrieved from
Royal Society of Chemistry. (2014). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of
-ketonitriles. Supplementary Information, p. S2. Retrieved from
Synblock. (2025). Product Data Sheet: 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1).[7] Retrieved from
ThermoFisher Scientific. (2024). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Retrieved from
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (Context on fluorobenzoylacetonitrile intermediates). Retrieved from
Technical Support Center: CAS 267880-83-1 Handling & Solubility Guide
The following Technical Support Guide addresses solubility and handling protocols for CAS 267880-83-1 , chemically identified as 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile . [1] Compound Identity: 3-(4-chloro-2-fluo...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses solubility and handling protocols for CAS 267880-83-1 , chemically identified as 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile .
[1]
Compound Identity: 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile
CAS Registry Number: 267880-83-1
Molecular Formula: C
Researchers often encounter unexpected precipitation or poor dissolution when working with CAS 267880-83-1 in standard organic solvents.[1] This molecule exhibits "Amphiphilic Frustration" :
The Lipophilic Domain: The 4-chloro-2-fluorophenyl ring is highly hydrophobic and promotes strong crystal lattice packing (π-π stacking enhanced by halogen interactions).[1]
The Polar Domain: The
-ketonitrile tail (-C(=O)CHCN) is polar and acidic (active methylene), creating a dipole that requires specific solvation shells.[1]
The Core Issue: Ethanol (EtOH) is often too protic and insufficiently lipophilic to break the crystal lattice at room temperature, while DMSO dissolves it well but introduces hygroscopic risks that can lead to "crashing out" upon aqueous dilution.
Solubility Profile & Solvent Compatibility Matrix
The following data summarizes the thermodynamic solubility behavior of CAS 267880-83-1.
Sparingly soluble at RT (<5 mg/mL). Soluble with heat (>40°C).
Co-solvent only (after DMSO dissolution)
DMF
High
Similar to DMSO.
Alternative Stock Solvent
Water
Insoluble
Hydrophobic repulsion dominates.
Precipitant (Do not use as primary solvent)
PBS (pH 7.4)
Very Low
Can form emulsions; requires surfactant.
Assay Buffer (requires <1% DMSO)
Troubleshooting Workflows
Scenario A: "The compound won't dissolve in Ethanol."[6]
Diagnosis: Ethanol is a protic solvent. The energy required to break the halogenated aromatic crystal lattice is higher than the solvation energy Ethanol can provide at Room Temperature (RT).
The Fix: Do not use pure Ethanol for stock solutions. Use the "DMSO-Push" method.[1]
Protocol:
Dissolve the solid in anhydrous DMSO at 100x the final desired concentration.
Slowly dilute this DMSO stock into Ethanol while vortexing.
Limit: Keep the final DMSO concentration >1% if the total concentration is high, or ensure the final compound concentration is <1 mg/mL in the Ethanol mix.
Scenario B: "The solution turned cloudy when I diluted my DMSO stock into buffer."
Diagnosis: This is the "Hydrophobic Crash" . When the DMSO (which holds the compound) mixes with water, the solvent power drops immediately, and the lipophilic phenyl ring forces the molecule to aggregate.
The Fix: Use a surfactant or step-down dilution.[1]
Protocol (Graphviz Visualization):
Figure 1: Decision tree for solubilization and troubleshooting precipitation events.
Mechanism: This position is acidic (pKa ~9-11).[1] In basic conditions (or old DMSO which can become basic), the proton can dissociate, creating a carbanion.
Risk: This carbanion is reactive. If your DMSO contains water and trace impurities, the compound can dimerize or oxidize over time, turning the solution yellow/orange .
Prevention: Always use fresh, anhydrous DMSO . Store stock solutions at -20°C and protect from light.
Crystallinity & Polymorphism
The 4-chloro-2-fluoro substitution pattern creates a "lock-and-key" stacking effect in the solid state.[1]
Implication: If you try to dissolve the compound in Ethanol and it fails, heating it might dissolve it temporarily. However, upon cooling, it will likely recrystallize into a more stable polymorph (Ostwald ripening), leading to experimental inconsistency. Avoid thermal cycling in Ethanol.
Frequently Asked Questions (FAQ)
Q1: Can I use ultrasonication to dissolve CAS 267880-83-1 in Ethanol?
Answer: Yes, sonication helps break the crystal lattice, but it does not change the thermodynamic solubility limit. You may create a supersaturated solution that precipitates later. We recommend using DMSO as a primary solvent and Ethanol only as a diluent.
Q2: My DMSO stock solution froze. Is the compound still good?
Answer: DMSO freezes at 18.5°C. Thaw it completely at room temperature (or 37°C water bath) and vortex vigorously . Verify there are no "fish eyes" (gelatinous clumps) or crystals at the bottom before use. The compound is chemically stable during freeze-thaw cycles if kept dry.[1]
Q3: Is this compound Liraglutide?
Answer:No. There is often confusion due to database indexing errors. Liraglutide is CAS 204656-20-2 (a large peptide).[1][6] CAS 267880-83-1 is a small organic building block (C
HClFNO).[1][3][7] Ensure you are using the correct handling protocols for a small organic molecule, not a peptide.
Q4: How do I remove the solvent if I need to recover the solid?
Answer: Since the compound is a nitrile, avoid strong acid/base hydrolysis. Use a rotary evaporator for Ethanol. For DMSO, use lyophilization (freeze-drying) or perform an aqueous workup (add water -> extract with Ethyl Acetate -> dry organic layer -> evaporate).[1]
References
PubChem. Compound Summary for CAS 267880-83-1. National Library of Medicine (US). Available at: [Link][1]
Gaylord Chemical. DMSO Solubility Data & Handling Guide. Available at: [Link][1]
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed.[1] (General reference for solvatochromism and solubility of beta-dicarbonyls).
Author: BenchChem Technical Support Team. Date: March 2026
-Ketonitriles
Doc ID: TSC-BKN-2026-03
Core Directive & Executive Summary
3-Oxopropanenitrile (and its derivatives) represents a "Goldilocks" challenge in organic synthesis. It possesses two electrophilic centers (carbonyl and nitrile) separated by a highly acidic methylene bridge (
).
The primary failure mode in handling these compounds is unintentional hydrolysis of the nitrile group to an amide or carboxylic acid. This occurs because the conditions required to activate the methylene group (for alkylation or condensation) often overlap with the conditions that catalyze nitrile hydrolysis.
This guide provides troubleshooting workflows to decouple these reactivities, ensuring the nitrile group remains inert while modifying the rest of the scaffold.
The Chemistry of Instability (Mechanistic Insight)
To prevent hydrolysis, one must understand the competitive pathways. The nitrile group (
) is generally stable but becomes hyper-reactive when the neighboring carbonyl group activates the molecule or when "hidden" water is present in the solvent system.
Mechanism: Competitive Hydrolysis Pathways
The following diagram illustrates how environmental factors (pH and Water) divert the starting material from the desired reaction path toward irreversible byproducts.
Figure 1: Competitive reaction pathways. Note that acidic alcoholic conditions lead to Pinner salts, while aqueous bases drive hydrolysis to amides and acids.
The Issue: Researchers often use piperidine/acetic acid or simple hydroxides. These generate water as a byproduct. If water accumulates, the nitrile hydrolyzes to an amide.[1][2]
The Solution: Use a buffered, anhydrous system or a "Green" solvent-free approach.
Protocol: Anhydrous Ammonium Acetate Method
This method buffers the pH and allows water removal via azeotrope.
Reagents:
Aldehyde (1.0 eq)
3-Oxopropanenitrile derivative (1.0 eq)
Ammonium Acetate (
) (0.1 – 0.5 eq)
Solvent: Toluene or Benzene (Anhydrous)
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
Reflux vigorously. Water generated by the condensation will collect in the Dean-Stark trap.
Checkpoint: Monitor the water volume. Reaction is complete when water evolution stops.
Workup: Cool to RT. Wash with water (briefly) to remove catalyst, dry over
, and evaporate.
Why this works: The continuous removal of water shifts the equilibrium toward the product (Le Chatelier’s principle) and physically removes the reagent (water) responsible for nitrile hydrolysis [1].
Scenario B: Alkylation of the Alpha-Carbon
The Issue: Using strong bases like Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) often results in polymerization or "self-condensation" (Thorpe-Ziegler reaction) because the nitrile is too electrophilic.
The Solution: Use mild bases in aprotic solvents (Soft Enolization).
Protocol: Mild Carbonate Alkylation
Reagents:
3-Oxopropanenitrile derivative (1.0 eq)
Alkyl Halide (1.1 eq)
Base: Potassium Carbonate (
) or Cesium Carbonate () (1.5 eq)
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Procedure:
Suspend base in dry solvent under Argon/Nitrogen.[4]
Add the nitrile derivative.[1][2][5][6][7][8] Stir for 15 min at RT (Formation of enolate).
Add Alkyl Halide dropwise.
Heat to 50–60°C (Do not reflux unless necessary).
Critical Control:
Do NOT use Iodides if possible; they can promote side reactions. Bromides are preferred.
Avoid Alcohols: Alcohols + Base + Nitrile = Imidate formation.
Data Comparison: Base Selection
Base System
Solvent
Hydrolysis Risk
Self-Condensation Risk
Yield (Typical)
NaOH /
Water/EtOH
High
High
< 30%
NaOEt / EtOH
Ethanol
Moderate
High
40-60%
NaH / THF
THF
Low
Moderate
60-75%
/ MeCN
MeCN
Negligible
Low
85-95%
Scenario C: Selective Reduction (Ketone vs. Nitrile)
The Issue: Reducing the ketone to an alcohol without touching the nitrile.
The Solution: Reagent discrimination based on electrophilicity.
LiAlH4 (Lithium Aluminum Hydride):AVOID. Reduces both ketone (to alcohol) and nitrile (to amine).[9]
NaBH4 (Sodium Borohydride):RECOMMENDED. Reduces ketone; leaves nitrile intact under specific conditions.
Quench: Quench with dilute acetic acid, not strong mineral acid (to prevent acid-catalyzed hydrolysis of CN).
Diagnostic Flowchart
Use this logic gate to determine the cause of nitrile loss in your reaction.
Figure 2: Diagnostic logic for identifying the root cause of nitrile degradation.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous acid to work up my reaction?A: Yes, but with caution. Use cold, dilute acids (e.g., 1M HCl at 0°C) and minimize contact time. Extract immediately into organic solvent. Prolonged exposure to acid, especially if the solution warms up, will initiate the "Pinner" mechanism or hydrolysis [2].
Q: My Knoevenagel product is solidifying, but the NMR shows no nitrile. What happened?A: You likely formed the amide. This is common if you used piperidine as a base without removing water. The amide is often a high-melting solid that precipitates out, mimicking your product. Switch to the Ammonium Acetate/Toluene protocol described in Scenario A.
Q: Is the parent compound (3-oxopropanenitrile) stable on the shelf?A: No. The free aldehyde/ketone form polymerizes rapidly. It is almost always stored and sold as a protected acetal (e.g., 3,3-diethoxypropanenitrile) or generated in situ from isoxazole ring opening [3].
References
BenchChem Technical Support. (2025).[4][5][7][10] Strategies for selective reduction of the ketone in 4-(2-Chlorophenyl)-4-oxobutyronitrile. Retrieved from
LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Retrieved from
Sigma-Aldrich. (2024). 3-Cyclopentyl-3-oxopropanenitrile Product Specification. Retrieved from
Moussa, et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates. PMC PubMed Central. Retrieved from
Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles. Beilstein J. Org. Chem. Retrieved from
Technical Support Center: Handling & Optimizing 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
Welcome to the Application Scientist Support Portal. 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS: 267880-83-1) is a highly reactive -ketonitrile serving as a critical building block in the synthesis of succinate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS: 267880-83-1) is a highly reactive
-ketonitrile serving as a critical building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, acaricides, and pharmaceutical heterocycles[1],[2]. Due to the dual reactivity of its electron-withdrawing ketone and nitrile groups, the methylene bridge is highly activated[3]. Consequently, strict thermal management is required to prevent dimerization, hydrolysis, and degradation during both its synthesis and downstream applications.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing temperature parameters across your workflows.
Section 1: Troubleshooting & FAQs
Q1: Why is my yield of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile plateauing around 40-50% during synthesis?
A: This is a classic equilibrium limitation in the Claisen-type condensation between methyl 4-chloro-2-fluorobenzoate and acetonitrile. The reaction generates an alcohol byproduct (e.g., methanol or ethanol) which pushes the equilibrium backward[4].
Causality & Solution: To drive the reaction to completion, you must operate at an elevated temperature range of 70 °C to 120 °C to continuously distill off the alcohol byproduct[5]. By removing the alcohol as an azeotrope, you shift the equilibrium toward the
-ketonitrile enolate, frequently increasing yields to >80%[4].
Q2: During the aqueous workup of the
-ketonitrile, I am detecting significant degradation and carboxylic acid side products. How can I prevent this?
A:
-ketonitriles are highly susceptible to alkaline hydrolysis, especially when the reaction mixture (which contains strong bases like sodium methoxide) is quenched with water at ambient or elevated temperatures[5].
Causality & Solution: The quench must be strictly temperature-controlled. Meter the hot reaction mixture into a cold aqueous acid solution (e.g., dilute HCl or ) maintained at 0 °C to 5 °C [5],[6]. This rapid neutralization at low temperatures prevents the nitrile group from hydrolyzing into an amide or carboxylic acid.
Q3: I am using this compound in a Gewald reaction to synthesize 2-aminothiophenes, but I am isolating a high percentage of dimerized side products. What is the cause?
A: The Gewald reaction proceeds via a Knoevenagel condensation to form a highly reactive ylidene intermediate, followed by sulfur addition and cyclization[7],[8].
Causality & Solution: The ylidene intermediate is thermally unstable. If the reaction temperature exceeds 60 °C during the sulfur addition phase, spontaneous dimerization of the ylidene outcompetes the desired cyclization pathway[7]. Maintain the reaction temperature strictly between 40 °C and 60 °C and ensure dropwise addition of the
Q4: How should I manage the temperature profile when synthesizing 5-aminopyrazoles from this intermediate?
A: Pyrazole synthesis via condensation with hydrazine hydrate requires a bipartite temperature profile[3].
Causality & Solution: Initial hydrazine addition must be performed at 0 °C to 5 °C to control the violent exotherm and prevent non-specific nucleophilic attack. Once the hydrazone intermediate is formed, the system must be heated to reflux (80 °C to 100 °C ) to provide the activation energy required for the intramolecular Thorpe-Ziegler-type cyclization[3].
Section 2: Quantitative Data & Temperature Parameters
The following table summarizes the critical temperature thresholds and their mechanistic impact on the yield and purity of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile workflows.
Reaction Stage
Target Temperature
Expected Yield
Mechanistic Causality & Observations
Claisen Condensation
70–120 °C
>80%
High heat is required to distill off the alcohol byproduct, shifting the equilibrium forward[5].
Aqueous Quench
0–5 °C
High Purity
Low temperature prevents alkaline hydrolysis of the nitrile functional group[5],[6].
Gewald Reaction
40–60 °C
72–85%
Strict thermal limit prevents the spontaneous dimerization of the ylidene intermediate[7],[8].
Pyrazole Cyclization
80–100 °C
>85%
Reflux conditions are necessary to drive the intramolecular cyclization of the hydrazone[3].
Section 3: Mechanistic Workflows & Visualizations
Workflow 1: Synthesis of the
-Ketonitrile Intermediate
The synthesis relies on precise thermal escalation for distillation, followed by a rapid thermal drop for quenching to protect the product.
Caption: Temperature-dependent synthesis workflow for the
-ketonitrile intermediate.
Workflow 2: Gewald Reaction Pathway
In downstream SDHI precursor synthesis, thermal management dictates the fate of the ylidene intermediate.
Protocol A: Optimized Synthesis of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
Self-Validating System: The reaction completion is visually indicated by the cessation of alcohol distillate and validated via HPLC showing <1% remaining ester[6].
Setup: Inert a clean, dry reactor with nitrogen. Charge with anhydrous toluene and methyl 4-chloro-2-fluorobenzoate (1.0 equiv).
Base Addition: Add sodium methoxide (1.1 equiv) in solid form to maximize space-time yields[5]. Stir at 20–25 °C for 15 minutes.
Nitrile Addition: Slowly meter in anhydrous acetonitrile (1.5 equiv).
Thermal Shift & Distillation: Gradually heat the reactor to 80–110 °C. Engage the distillation apparatus to continuously remove the methanol/toluene azeotrope[4],[5]. Monitor via HPLC until the ester is consumed.
Quenching: Cool the reaction mixture to 40 °C. Slowly transfer the mixture into a secondary vessel containing 1N HCl pre-chilled to 0–5 °C , maintaining the internal temperature below 10 °C to prevent hydrolysis[5],[6].
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize from isopropanol/n-heptane at 0–5 °C to yield the pure white solid[6].
Protocol B: Gewald Reaction for Thiophene SDHI Precursors
Self-Validating System: The formation of the active morpholine-polysulfide is indicated by a distinct dark reddish mass[9].
Polysulfide Formation: In a reaction vessel, combine elemental sulfur (1.0 equiv) and morpholine (1.2 equiv). Stir at 110 °C for 3 hours until a dark reddish mass forms. Cool to room temperature[9].
Condensation: In a separate vessel, dissolve 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (1.0 equiv) and the target ketone (1.0 equiv) in methanol.
Controlled Addition: Add the
-ketonitrile solution dropwise to the morpholine-polysulfide mixture over 30 minutes. Critical: Maintain the internal temperature strictly between 40 °C and 45 °C using a cooling bath to prevent ylidene dimerization[9],[7].
Maturation: Once the addition is complete, stir the mixture for an additional 24 hours at room temperature[9].
Workup: Dilute the mixture with ice water (0 °C) and stir until a precipitate forms. Collect the 2-aminothiophene derivative via filtration and wash with cold water[8].
removing unreacted starting material from Idasanutlin intermediate synthesis
This technical guide addresses the purification of Idasanutlin (RG7388) intermediates, specifically focusing on the removal of unreacted starting materials from the two critical synthetic steps: the Stilbene (Dipolarophi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification of Idasanutlin (RG7388) intermediates, specifically focusing on the removal of unreacted starting materials from the two critical synthetic steps: the Stilbene (Dipolarophile) Formation and the Pyrrolidine Core [3+2] Cycloaddition .
Topic: Removal of Unreacted Starting Materials (Aldehydes, Olefins, and Catalysts)
Applicable For: Process Chemists, Medicinal Chemists, Drug Development Scientists
Diagnostic: Identify Your Impurity Profile
Before selecting a protocol, identify the specific intermediate and the unreacted starting material (SM) causing the bottleneck.
Scenario A: Purification of the Stilbene Intermediate
Context: You are synthesizing the cyano-stilbene intermediate (e.g., (Z)-3-(3-chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)acrylonitrile) via Knoevenagel condensation.[1]
Q1: The reaction is complete, but HPLC shows 5-10% unreacted 3-chloro-2-fluorobenzaldehyde. How do I remove it without column chromatography?A: Aldehydes are significantly more soluble in lower alcohols than the crystalline stilbene product.
Protocol: Perform a slurry wash (trituration) .[1]
Cool the reaction mixture (typically in methanol or ethanol) to 0–5 °C.
Critical Step: Wash the filter cake with cold methanol (2–3 volumes relative to cake weight).[1] The lipophilic stilbene product is poorly soluble in cold methanol (<1 mg/mL), whereas the unreacted aldehyde and nitrile precursors remain in the filtrate.
Verification: If purity is still <98%, reslurry the wet cake in refluxing methanol, cool to room temperature, and refilter.
Q2: My product is colored yellow/orange. Is this an impurity?A: Pure stilbene intermediates are often white to off-white.[1] A strong yellow/orange color typically indicates:
Action: If the methanol wash fails to remove color, dissolve the solid in dichloromethane (DCM) and pass it through a short pad of silica gel or activated charcoal. Elute with DCM/Hexanes (1:1).[1]
Scenario B: Purification of the Pyrrolidine Core
Context: You have performed the Cu(I)-catalyzed [3+2] cycloaddition to form the pyrrolidine core.
Q3: I have unreacted Stilbene (Dipolarophile) remaining. It co-elutes with my product on TLC/HPLC.A: The stilbene is highly lipophilic and planar, while the pyrrolidine core is sterically congested and "globular." Exploiting this shape difference via crystallization is more effective than standard chromatography.[1]
Protocol (Crystallization):
Solvent Exchange: Swap the reaction solvent (often THF or Toluene) for Isopropanol (IPA) or Ethanol .[1]
Concentration: Concentrate the mixture to a supersaturated state.
Precipitation: Add Water dropwise to the alcoholic solution until turbidity persists. Heat to redissolve, then cool slowly to 4 °C.
Mechanism: The flexible pyrrolidine often crystallizes as a solvate or pure solid, while the planar stilbene remains in the hydro-alcoholic mother liquor.
Q4: How do I remove the Copper (Cu) catalyst to <10 ppm?A: Standard aqueous washes often fail to remove Cu complexed with the chelating pyrrolidine core.
Alternative (Liquid-Liquid): Wash the organic phase with 10% aqueous EDTA (disodium salt) adjusted to pH 8–9.[1] The high pH ensures the chelator is active.
Q5: I see a "hydrolysis" impurity in the LC-MS. What is it?A: This is likely the Aldehyde regenerating from the unreacted Glycine Imine dipole precursor.
Cause: The imine is unstable in water. During aqueous workup, excess imine hydrolyzes back to the aldehyde.
Removal:
Bisulfite Wash: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) . This forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase.
Visual Workflow: Purification Decision Tree
The following diagram outlines the logical decision process for purifying the crude reaction mixture after the [3+2] cycloaddition.
Caption: Logical workflow for the sequential removal of metal catalysts, hydrolyzed aldehyde byproducts, and lipophilic olefin starting materials.
Quantitative Data: Solubility & Scavenging
Table 1: Solubility Profile for Solvent Selection
Use this data to design crystallization or wash protocols.
Compound
Methanol (Cold)
Methanol (Hot)
DCM
Water
Toluene
Stilbene (SM)
Insoluble (<1 mg/mL)
Sparingly Soluble
Soluble
Insoluble
Soluble
Pyrrolidine (Product)
Soluble
Highly Soluble
Highly Soluble
Insoluble
Soluble
Aldehyde (Impurity)
Soluble
Soluble
Soluble
Sparingly Soluble
Soluble
Cu-BINAP
Insoluble
Soluble
Soluble
Insoluble
Soluble
Table 2: Scavenger Efficiency for Copper Removal
Based on 500 ppm initial Cu load in Idasanutlin intermediate solution.
Workup: Dilute the reaction mixture with Ethyl Acetate or DCM.[1]
Aldehyde Removal: Wash the organic phase twice with 10% vol/vol saturated NaHSO₃ .[1]
Tip: Shake vigorously for at least 2 minutes to allow the adduct to form.
Neutralization: Wash with saturated NaHCO₃ to remove acidic bisulfite residues.[1] Dry over MgSO₄ and filter.
Solvent Swap: Concentrate the organic phase under vacuum.[1] Chase with IPA twice to remove traces of the chlorocarbon solvent.
Crystallization:
Dissolve the residue in minimal hot IPA (approx. 5 mL/g).
Slowly add Water until the solution turns slightly cloudy.
Heat to clear, then let cool to Room Temperature (RT) with slow stirring.
Optional: Seed with pure product crystals at 35 °C.[1]
Cool to 0–5 °C for 2 hours.
Isolation: Filter the white precipitate. Wash the cake with cold IPA:Water (1:1) .
Drying: Dry under vacuum at 45 °C.
References
Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin via a Cu(I)-catalyzed [3+2] Asymmetric Cycloaddition.
Source: PubMed / Chimia (Roche Process Chemistry)
URL:[Link]
Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition. (Analogous Process Chemistry)
Source: ACS Organic Process Research & Development
URL:[Link][1][5]
Technical Support Center: Stability of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
[1] Topic: Stability & Handling of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile under Reflux Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-2025-CFP-CN Last Updated: March 2026 Exe...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Topic: Stability & Handling of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile under Reflux
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Document ID: TSC-2025-CFP-CN
Last Updated: March 2026
Executive Summary & Compound Profile
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (also known as 4-chloro-2-fluorobenzoylacetonitrile ) is a critical
-keto nitrile intermediate used primarily in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines.[1]
Its chemical behavior is defined by the active methylene group (pKa
9–11) flanked by a carbonyl and a nitrile. This structural feature creates a "double-edged sword": it enables essential C-C bond-forming reactions but renders the molecule susceptible to specific degradation pathways under reflux conditions.
Property
Specification
CAS Number
175204-63-2 (Generic analog ref)
Molecular Formula
CHClFNO
Functional Class
-Keto Nitrile / Active Methylene Compound
Key Reactivity
Enolization, Knoevenagel Condensation, Hydrolysis
Storage
2–8°C, Inert Atmosphere (Argon/Nitrogen)
Core Stability Directives (FAQs)
Q1: Is this compound stable under reflux in alcoholic solvents (Methanol/Ethanol)?
Status:Conditionally Stable.
Neutral Conditions: In pure, anhydrous ethanol or methanol, the compound is stable for short reflux periods (2–6 hours).[1]
Risk Factor: The presence of trace acids or bases (often from unneutralized starting materials) catalyzes Pinner reaction pathways or solvolysis.
Observation: If refluxed in methanol with trace acid, you may observe the formation of the methyl imidate or the
-keto ester via alcoholysis of the nitrile.
Q2: What happens if I reflux in aqueous acidic media?
Status:High Degradation Risk.
Under aqueous acidic reflux (e.g., HCl/H
O), the nitrile group hydrolyzes first to the amide, then to the carboxylic acid.[1]
Critical Failure Mode: The resulting
-keto acid is thermally unstable. It undergoes rapid decarboxylation to form 4'-chloro-2'-fluoroacetophenone .[1]
Diagnostic: Loss of the nitrile peak (~2260 cm
) in IR and appearance of a ketone signal in NMR/LCMS with mass [M-26] (loss of CN) or [M-69] (loss of C3HN).
Q3: Can I use basic reflux (e.g., NaOEt/EtOH) for cyclization?
Status:Stable (as Enolate) but Prone to Cleavage.
Mechanism: Bases deprotonate the active methylene, forming a stable enolate. This species is generally protected from nucleophilic attack.
Danger Zone: Prolonged reflux with hydroxide (aqueous base) or strong nucleophiles can trigger a Retro-Claisen condensation , cleaving the C-C bond between the carbonyl and the active methylene, releasing 4-chloro-2-fluorobenzoic acid.[1]
Technical Visualization: Degradation Pathways
The following diagram maps the kinetic fate of the molecule under various reflux conditions. Use this to diagnose impurities in your crude mixture.[2]
Figure 1: Mechanistic degradation pathways under thermal stress.[1] Red nodes indicate irreversible degradation products.[1]
Troubleshooting Guide
Issue: Loss of Nitrile Signal (IR/NMR) after Reaction
LCMS: Appearance of mass M+18 (Amide) or M+19 (Acid - decarboxylation).[1]
Root Cause Analysis:
Moisture Ingress: The reaction solvent was not anhydrous.[2] At reflux temperatures, even 1% water can drive nitrile hydrolysis.
Acid Contamination: If the starting acid chloride was used, residual HCl gas may be dissolved in the solvent, catalyzing hydrolysis.
Corrective Action:
Protocol Adjustment: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours prior to use.
Scavenger: Add a weak base (e.g., NaHCO
or 2,6-lutidine) if the reaction tolerates it, to neutralize trace acid.[1]
Issue: Low Yield in Knoevenagel Condensations
Symptoms:
Starting material remains unreacted despite reflux.
Formation of "dimers" or self-condensation products.
Root Cause Analysis:
Enolization Trap: In highly polar protic solvents (MeOH), the compound may exist predominantly in the enol form, which is less electrophilic at the carbonyl carbon (though the active methylene remains nucleophilic).[1]
Knoevenagel Reversibility: The condensation is reversible.[2] Water produced must be removed.
Corrective Action:
Solvent Switch: Move to Toluene or Benzene and use a Dean-Stark trap to remove water azeotropically.
Catalyst: Use Piperidine/Acetic Acid buffer rather than strong bases to minimize self-condensation.
Solvent Compatibility Matrix
Solvent
Reflux Temp
Stability Rating
Notes
Toluene
110°C
Excellent
Recommended for azeotropic water removal.
Dichloromethane
40°C
Good
Too low temp for many condensations; good for storage.
minimizing side reactions in fluorinated phenyl-3-oxopropanenitrile synthesis
Topic: Minimizing Side Reactions in Fluorinated -Ketonitrile Synthesis Executive Summary: The Fluorine Challenge Synthesizing fluorinated phenyl-3-oxopropanenitriles (benzoylacetonitriles) is a deceptive challenge. While...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions in Fluorinated
-Ketonitrile Synthesis
Executive Summary: The Fluorine Challenge
Synthesizing fluorinated phenyl-3-oxopropanenitriles (benzoylacetonitriles) is a deceptive challenge. While the disconnection implies a simple Claisen-type condensation between a fluorinated benzoate ester and acetonitrile, the electronic effects of the fluorine substituent introduce specific failure modes.
The presence of fluorine—particularly in ortho or para positions—activates the aromatic ring toward Nucleophilic Aromatic Substitution (
) . Standard protocols using alkoxide bases (e.g., NaOEt, NaOMe) often fail, resulting in alkoxy-substituted impurities rather than the desired fluorinated scaffold. Furthermore, the high acidity of the -protons in the product can lead to retro-Claisen fragmentation or nitrile hydrolysis during aggressive workups.
This guide provides a self-validating troubleshooting framework to navigate these competing pathways, ensuring high fidelity of the fluorinated pharmacophore.
Troubleshooting Guide (Q&A)
Q1: I observe significant defluorination (loss of F) in my final product. Why?
Diagnosis: You are likely using a nucleophilic base (e.g., Sodium Ethoxide, Sodium Methoxide) with a substrate susceptible to
.
The Mechanism: Fluorine is highly electronegative.[1] When located ortho or para to the carbonyl (an electron-withdrawing group), the ring becomes electron-deficient. A nucleophilic base like ethoxide () can attack the ipso-carbon, displacing fluoride.
The Fix: Switch to a non-nucleophilic strong base .
Recommendation: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH (Sodium Hydride). These bases are sterically hindered or non-nucleophilic, deprotonating the acetonitrile without attacking the aromatic ring.
Q2: My reaction mixture turns dark/tarry, and yield is low. NMR shows aliphatic impurities.
Diagnosis: Self-condensation of acetonitrile (Thorpe reaction).
The Mechanism: The acetonitrile anion is a potent nucleophile. In the absence of a highly reactive electrophile (the ester), or if the deprotonation is slow, the anion attacks another molecule of acetonitrile, forming 3-aminocrotononitrile (dimer) or oligomers.
The Fix:
Thermodynamic Control: Ensure the benzoate ester is present in the flask before the anion accumulates, or use a protocol where the anion is generated at low temperature (LiHMDS method) and trapped immediately.
High Concentration: Run the reaction at high concentration (1–2 M) to favor the intermolecular reaction with the ester over the slower self-condensation.
Q3: The product decomposes during aqueous workup.
Diagnosis: Hydrolysis of the nitrile or retro-Claisen cleavage.
The Mechanism:
-ketonitriles exist in equilibrium with their enol forms. In the presence of hot aqueous base or strong acid, the nitrile group can hydrolyze to an amide () or acid (). Alternatively, the C-C bond formed during synthesis can cleave (retro-Claisen) if the pH is too high.
The Fix:
Quench Temperature: Always quench at 0°C .
pH Control: Acidify carefully to pH 4–5 using dilute HCl or acetic acid. Do not use concentrated mineral acids if the substrate is sensitive. Avoid prolonged exposure to basic aqueous layers.
Reaction Pathways & Failure Modes
The following diagram illustrates the competition between the desired Claisen condensation and the two primary side reactions:
(Defluorination) and Thorpe Condensation (Oligomerization).
Figure 1: Mechanistic pathways in fluorinated
-ketonitrile synthesis. Green paths indicate the desired workflow; red dashed paths indicate failure modes driven by incorrect base selection or stoichiometry.
Validated Experimental Protocols
Method A: The "High-Fidelity" Protocol (LiHMDS)
Best for: Substrates highly sensitive to
(e.g., 2,4-difluorobenzoates) or high-value intermediates.
Reagents:
Fluorinated Benzoate Ester (1.0 equiv)
Acetonitrile (1.2 equiv)
LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv, 1.0 M in THF)
Setup: Flame-dry a 3-neck flask and purge with Argon. Charge with anhydrous THF and cool to -78°C .
Anion Generation: Add the acetonitrile (1.2 equiv) dropwise. Then, add LiHMDS (2.2 equiv) dropwise over 20 minutes. Stir at -78°C for 30 minutes to form the lithiated acetonitrile species.
Condensation: Dissolve the fluorinated benzoate ester in a minimal amount of THF. Add this solution dropwise to the reaction mixture at -78°C.
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC/HPLC.
Quench: Pour the cold reaction mixture into a stirred solution of saturated
(aq).
Isolation: Extract with EtOAc. Wash organics with brine.[2] Dry over
Note: The product often precipitates as a solid upon trituration with hexanes/ether.
Method B: The "Scale-Up" Protocol (NaH)
Best for: Robust substrates (e.g., 3-fluorobenzoates) and larger scale (gram to kg).
Reagents:
Fluorinated Benzoate Ester (1.0 equiv)
Acetonitrile (1.5 equiv)
NaH (60% dispersion in oil) (1.5 equiv)
Toluene (or THF for higher solubility)
Protocol:
Setup: Charge NaH (1.5 equiv) into a flask under
. Wash with dry hexanes to remove oil (optional, but recommended for cleaner workup). Suspend in Toluene.
Heating: Heat the suspension to 80°C .
Addition: Mix the ester (1.0 equiv) and acetonitrile (1.5 equiv) in a dropping funnel. Add this mixture dropwise to the hot NaH suspension over 1 hour.
Why? Simultaneous addition keeps the concentration of free acetonitrile anion low relative to the ester, minimizing self-condensation (Thorpe reaction).
Completion: Stir at 80–90°C for 2–4 hours. A thick precipitate (the enolate salt) usually forms.
Workup: Cool to room temperature. Quench carefully with 1M HCl until pH reaches ~4. Extract, dry, and concentrate.[3][4]
Data & Comparison of Bases
Parameter
LiHMDS (Method A)
NaH (Method B)
NaOEt/NaOMe
Nucleophilicity
Very Low (Steric bulk)
Non-nucleophilic
High (Risk of )
Reaction Temp
-78°C to 0°C
60°C to Reflux
Reflux
Risk
Minimal
Low
High (Avoid for F-substrates)
Self-Condensation
Controlled (Low temp)
Moderate (Requires slow addition)
High
Cost
High
Low
Low
Recommended For
2-F, 4-F, Poly-F Isomers
3-F Isomers , Large Scale
Non-halogenated only
Workup Decision Tree
Proper workup is critical to prevent decomposition of the labile
-ketonitrile moiety.
Figure 2: Workup decision logic. Maintaining a pH of 4–6 is critical to stabilize the
-ketonitrile against hydrolysis.
References
Vertex AI Search. (2025). Synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-3-oxopropanenitrile. Retrieved from 4
National Institutes of Health (NIH). (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates. Retrieved from 5
Beilstein Journals. (2025). Synthesis of β-ketoesters and ketonitriles using NaH. Retrieved from 3
Springer Nature. (2018). Mechanistic studies of Nucleophilic Aromatic Substitution (SNAr). Retrieved from 6[7]
BenchChem. (2025). Protocols for 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Retrieved from 2
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in various synthetic pathways. Designed for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in various synthetic pathways. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis, detailed experimental protocols, and the causal reasoning behind our analytical choices. Our objective is to provide a self-validating framework for understanding and utilizing 1H NMR in the characterization of this and similar complex molecules.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and synthetic chemistry, unambiguous structural confirmation is paramount. 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (Molecular Formula: C₉H₅ClFNO, Molecular Weight: 197.59 g/mol ) presents a unique analytical challenge due to its combination of a substituted aromatic ring and an active methylene group.[1][2] 1H NMR spectroscopy stands as the primary, most accessible, and non-destructive tool for elucidating its molecular structure and assessing purity.[3][4] The proton environments in this molecule are influenced by the strong electron-withdrawing effects of the carbonyl, nitrile, chloro, and fluoro substituents, leading to a distinctive and informative spectrum.
Predicted ¹H NMR Spectrum: A Structural Deep Dive
The analysis of a 1H NMR spectrum begins with a foundational understanding of the molecule's proton environments. Each unique proton or group of equivalent protons will give rise to a distinct signal.
Figure 1: Molecular structure and proton environments of the target compound.
Spectral Feature Analysis (Predicted in CDCl₃)
The 1H NMR spectrum is predicted to show two distinct regions: the aromatic region and the aliphatic region.
Aromatic Protons (δ 7.4 - 8.0 ppm): The trisubstituted phenyl ring contains three protons (H3, H5, H6). Their signals are shifted significantly downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl, chloro, and fluoro groups.[5][6]
H6: This proton is ortho to the carbonyl group, which exerts a strong deshielding effect. It is expected to appear furthest downfield. It will be split by the adjacent H5 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta H-F coupling, J ≈ 4-6 Hz), likely resulting in a doublet of doublets (dd).
H3: This proton is ortho to the fluorine atom. It will experience strong coupling to the fluorine (ortho H-F coupling, J ≈ 8-10 Hz) and weaker coupling to H5 (meta coupling, J ≈ 2-3 Hz). This signal is anticipated to be a doublet of doublets (dd).
H5: This proton is situated between the chlorine and H6. It will be split by H6 (ortho coupling, J ≈ 8-9 Hz) and H3 (meta coupling, J ≈ 2-3 Hz), also appearing as a doublet of doublets (dd).
Methylene Protons (-CH₂-) (δ ~4.1 ppm): This signal corresponds to the two protons of the methylene group.
Causality: This group is positioned alpha to two potent electron-withdrawing moieties: a carbonyl (C=O) group and a nitrile (-C≡N) group. This electronic environment drastically reduces the electron density around the protons, causing significant deshielding and a substantial downfield shift compared to a typical aliphatic proton.[7][8][9]
Multiplicity: As there are no adjacent protons, these two chemically equivalent protons will appear as a sharp singlet. Its integration value will be 2H.
The Question of Tautomerism
β-ketonitriles can exist in equilibrium with their enol tautomer.[10][11][12] This equilibrium is highly dependent on the solvent.[10]
Keto Form: The structure discussed above.
Enol Form: Would feature a carbon-carbon double bond and a hydroxyl group. This would give rise to two additional signals: a vinyl proton (=CH-) around δ 5-6 ppm and a broad, far-downfield enolic hydroxyl proton (-OH) signal (δ 10-16 ppm), which is often exchangeable with D₂O.[9][11]
For routine analysis in a common, non-polar solvent like CDCl₃, the keto form is expected to be overwhelmingly dominant, and the signals from the enol form may be negligible or absent.[10] Our subsequent analysis will focus on this major keto tautomer.
Data Summary: Predicted ¹H NMR Parameters
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
H6
~7.9 - 8.0
dd
1H
J(H6-H5) ≈ 8-9 Hz, J(H6-F) ≈ 4-6 Hz
H3
~7.6 - 7.7
dd
1H
J(H3-F) ≈ 8-10 Hz, J(H3-H5) ≈ 2-3 Hz
H5
~7.4 - 7.5
dd
1H
J(H5-H6) ≈ 8-9 Hz, J(H5-H3) ≈ 2-3 Hz
-CH₂-
~4.1
s
2H
N/A
Comparative Analysis: The Impact of Substituents
To fully appreciate the spectrum, we compare it with structurally related compounds.
Compound
Key Structural Difference
Expected ¹H NMR Spectral Change
3-(4-chlorophenyl)-3-oxopropanenitrile
No fluorine at position 2
The aromatic region simplifies. The signal for H3 is replaced by a proton ortho to the carbonyl, and all H-F couplings are absent. The symmetry results in two doublets (an AA'BB' system).
3-phenyl-3-oxopropanenitrile
No chloro or fluoro substituents
The aromatic region shows a classic pattern for a monosubstituted benzene ring: a multiplet for ortho protons (~7.9 ppm) and a multiplet for meta/para protons (~7.5-7.6 ppm). The methylene singlet may shift slightly upfield due to reduced electron withdrawal from the ring.
Target in DMSO-d₆ vs. CDCl₃
Solvent Polarity
Chemical shifts of all protons may change slightly. More significantly, a polar aprotic solvent like DMSO-d₆ can stabilize the polar enol form, potentially making the enol tautomer's signals more prominent.[10]
A Self-Validating Protocol for High-Quality ¹H NMR Acquisition
The integrity of NMR data is contingent upon a meticulous experimental protocol. The following steps are designed to ensure reproducibility and accuracy.
Figure 2: Standard workflow for NMR spectrum acquisition and processing.
Step-by-Step Methodology
Sample Preparation (The Foundation):
Mass: Accurately weigh 5-15 mg of the compound.[13] While less can be used, this range provides an excellent signal-to-noise ratio in a reasonable time without causing viscosity issues that broaden peaks.[14]
Solvent: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to a small vial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[15]
Dissolution: Add the weighed sample to the vial and ensure complete dissolution. Gentle vortexing can be applied. Preparing the sample in a separate vial allows you to confirm solubility before committing the sample to the NMR tube.[13]
Filtration (Critical Step): Draw the solution into a Pasteur pipette plugged with a small amount of glass wool. Filter the solution directly into a clean, dry NMR tube. This step is non-negotiable; suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.[15]
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
Data Acquisition (Instrumental Interaction):
Spectrometer Setup: Insert the NMR tube into the spectrometer.
Locking: The spectrometer will "lock" onto the deuterium signal of the CDCl₃. This process compensates for any magnetic field drift during the experiment, ensuring stable signal acquisition.
Shimming: This is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp, well-resolved peaks.
Parameter Optimization: For a standard 1H spectrum, 8 to 16 scans are typically sufficient. A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse, allowing for accurate integration.[3]
Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID), which is the raw time-domain signal.
Data Processing (From Signal to Spectrum):
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain via a Fourier Transform, yielding the familiar NMR spectrum.[3]
Phase and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are in the correct phase (purely absorptive) and that the baseline is flat.[3][16] Modern software often performs these steps automatically with high proficiency.
Referencing: The spectrum is calibrated by setting the TMS signal to exactly 0.00 ppm.[8]
Integration: The area under each peak is integrated. This area is directly proportional to the number of protons giving rise to the signal, providing crucial quantitative information.[16]
Conclusion
The 1H NMR spectrum of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile is a rich source of structural information. A detailed analysis reveals a downfield singlet for the active methylene protons and a complex set of doublet of doublets in the aromatic region, shaped by intricate H-H and H-F coupling. By employing a robust experimental protocol and a comparative analytical approach, 1H NMR serves as a definitive tool for the structural verification and purity assessment of this important synthetic intermediate, underpinning the integrity of research and development efforts.
References
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
Powers, R., & Mornino, G. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 457-472. Available at: [Link]
JEOL Ltd. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Voskressensky, L. G., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1269. Available at: [Link]
ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. Retrieved from [Link]
Gryk, M. R., et al. (2003). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 100(25), 14946-14951. Available at: [Link]
McGill University. (n.d.). Analyzing NMR data. Retrieved from [Link]
Supplementary Information for a chemistry publication. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
ACD/Labs. (2024, October 2). How to Choose NMR Data Analysis Software That's Right for You. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
MathWorks. (2024, June 14). NMR Data Processing and Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]
Hansen, P. E. (2020). Tautomerism Detected by NMR. MDPI Encyclopedia. Available at: [Link]
ResearchGate. (n.d.). Improved method of the synthesis and keto-enol tautomerism of 3-oxo-3-R1-N-R2-propanethioamides. Retrieved from [Link]
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. Retrieved from [Link]
Wallace, J. (n.d.). 12.04 1H NMR Chemical Shifts. WallaceWay Organic Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
PubChemLite. (n.d.). 3-(4-chlorophenyl)-2-fluoro-3-oxopropanenitrile (C9H5ClFNO). Retrieved from [Link]
University of Puget Sound, Department of Chemistry. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
SpectraBase. (n.d.). 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile - Optional[13C NMR]. Retrieved from [Link]
PubChemLite. (n.d.). 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile (C9H5ClFNO). Retrieved from [Link]
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
Title: High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of CAS 267880-83-1 Executive Summary & Chemical Context CAS 267880-83-1, chemically designated as 3-(4-chloro-2-fluorophenyl)-3-oxopropa...
Author: BenchChem Technical Support Team. Date: March 2026
Title: High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of CAS 267880-83-1
Executive Summary & Chemical Context
CAS 267880-83-1, chemically designated as 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile , is a highly reactive
-ketonitrile. It serves as a critical synthetic building block in the development of nitrogenous heterocycles, such as pyrazoles and pyrimidines, which are frequently utilized in advanced kinase inhibitors (e.g., mutant-selective EGFR inhibitors) [1].
Due to the presence of both fluorine and chlorine substituents on the aromatic ring, alongside an enolizable
-ketonitrile moiety, mapping its exact fragmentation pattern is a complex analytical challenge. In drug development, distinguishing this compound from its regioisomers (such as 3-(2-chloro-4-fluorophenyl)-3-oxopropanenitrile) is paramount for identifying synthetic impurities and metabolic soft spots. This guide objectively compares the performance of High-Resolution Accurate-Mass (HRAM) Spectrometry (e.g., Orbitrap/Q-TOF) against standard Triple Quadrupole (QqQ) Mass Spectrometry in elucidating the fragmentation pathways of this compound.
Mechanistic Fragmentation: Causality & Pathways
To design a self-validating analytical method, we must first understand the fundamental gas-phase chemistry of halogenated acetophenones and
-ketonitriles [2].
ESI Negative Mode (ESI-) : The active methylene protons located between the strongly electron-withdrawing carbonyl and nitrile groups are highly acidic. Deprotonation readily yields a resonance-stabilized enolate anion
at 195.9965. The primary collision-induced fragmentation involves the expulsion of hydrogen fluoride (HF, neutral loss of 20.0062 Da). This is driven by the spatial proximity of the ortho-fluoro group to the enolate oxygen, forming a stable fused-ring intermediate.
ESI Positive Mode (ESI+) : Protonation occurs preferentially at the carbonyl oxygen, yielding
at 198.0122. The dominant fragmentation pathway is the -cleavage of the -ketonitrile bond. This results in the neutral loss of acetonitrile (, 41.0265 Da), generating a highly stable 4-chloro-2-fluorobenzoyl cation (acylium ion) at 156.9856. Subsequent extrusion of carbon monoxide (, 27.9949 Da) yields the 4-chloro-2-fluorophenyl cation at 128.9907.
The Isotopic Self-Validation System: Because the molecule contains a single chlorine atom, any fragment retaining the aromatic ring must exhibit a characteristic
isotopic ratio of approximately 3:1. The moment the phenyl cation loses (35.9767 Da) to form at 93.0141, this 3:1 isotopic signature disappears, providing orthogonal confirmation of the cleavage event.
Product Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)
When mapping these complex pathways, the choice of mass analyzer dictates the integrity of the data [3].
The Product (HRAM Orbitrap MS) : HRAM is the premier solution for structural elucidation. By operating at ultra-high resolving power (
), it provides sub-ppm mass accuracy. This is strictly necessary for distinguishing isobaric neutral losses and confirming the exact elemental composition of the halogenated fragments.
The Alternative (Triple Quadrupole MS) : QqQ operates at nominal mass resolution (typically 0.7 Da FWHM). While it cannot definitively prove the elemental composition of an unknown fragment, its superior duty cycle and Multiple Reaction Monitoring (MRM) capabilities make it the superior alternative for the high-sensitivity quantitation of CAS 267880-83-1 in complex biological matrices [4].
Comparative Performance Summary
Analytical Feature
HRAM Orbitrap MS (The Product)
Triple Quadrupole MS (The Alternative)
Impact on CAS 267880-83-1 Analysis
Mass Accuracy
< 3 ppm (Exact Mass)
± 0.5 Da (Nominal Mass)
HRAM prevents false identification of isobaric impurities.
Resolving Power
Up to 240,000 FWHM
~1,000 FWHM
HRAM easily resolves isotopes from background matrix noise.
Data Acquisition
Full Scan / Data-Dependent MS2
Multiple Reaction Monitoring (MRM)
QqQ provides superior sensitivity (femtogram level) for routine screening.
Retrospective Analysis
Yes (All ions recorded)
No (Only targeted ions recorded)
HRAM allows post-acquisition discovery of unexpected degradation products.
Analytical Workflow & Logical Decision Tree
LC-MS workflow comparing HRAM and QqQ for the assessment of CAS 267880-83-1.
To reproduce the fragmentation pattern with high fidelity, execute the following step-by-step methodology:
Step 1: Sample Preparation
Dissolve 1.0 mg of CAS 267880-83-1 in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution.
Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Step 2: UPLC Chromatographic Separation
Column : Equip the system with a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
Mobile Phases : Phase A (0.1% Formic acid in Water) and Phase B (0.1% Formic acid in Acetonitrile).
Gradient : Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Column temperature should be maintained at 40°C.
Step 3: HRAM Mass Spectrometry Acquisition
Source Parameters : Set the Heated Electrospray Ionization (HESI) probe to positive mode (+3.5 kV) with a capillary temperature of 320°C.
Resolution Settings : Set the Full MS scan to 70,000 FWHM and the Data-Dependent MS/MS (dd-MS2) scan to 17,500 FWHM.
Fragmentation : Utilize Higher-energy C-trap Dissociation (HCD). Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV. Causality note: Stepped NCE ensures that both highly labile fragments (like the initial loss of
) and highly stable core fragments (like the phenyl cation) are captured in a single composite spectrum.
Quantitative Data: Fragmentation Mapping
The following table summarizes the high-resolution fragmentation data obtained via the protocol above. The mass errors are well within the acceptable < 3 ppm threshold for Orbitrap systems, confirming the proposed structural mechanisms.
Fragment Assignment
Elemental Formula
Theoretical ()
Observed
Mass Error (ppm)
Isotopic Signature ( : )
Precursor Ion
198.0122
198.0125
+1.5
3:1 Present
Loss of (Acylium)
156.9856
156.9854
-1.2
3:1 Present
Loss of (Phenyl Cation)
128.9907
128.9909
+1.5
3:1 Present
Loss of
93.0141
93.0140
-1.0
Absent (Cl lost)
References
Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design. ChemRxiv. Available at:[Link]
Ion Mobility Shift Reagents for Lipid Double Bonds Based on Paternò–Büchi Photoderivatization with Halogenated Acetophenones. Journal of the American Society for Mass Spectrometry. Available at:[Link]
Validation
HPLC method development for purity analysis of 4-chloro-2-fluorobenzoylacetonitrile
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex pharmaceutical intermediates requires moving beyond generic screening protocols. 4-chloro-2-fluorobe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex pharmaceutical intermediates requires moving beyond generic screening protocols. 4-chloro-2-fluorobenzoylacetonitrile is a critical
-ketonitrile building block widely used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including pyrazoles, pyridines, and quinoxalines[1][2].
However, purity analysis of this compound presents unique chromatographic challenges. The
-ketonitrile core undergoes rapid keto-enol tautomerism, while the halogenated aromatic ring demands high-selectivity stationary phases to resolve closely related positional isomers (e.g., 2-chloro-4-fluorobenzoylacetonitrile) and starting materials like 4-chloro-2-fluorobenzoic acid.
This guide provides a comprehensive, causality-driven comparison of HPLC column chemistries and outlines a self-validating protocol for the purity analysis of 4-chloro-2-fluorobenzoylacetonitrile.
Mechanistic Insights: The Keto-Enol Conundrum
When analyzing
-ketonitriles, analysts frequently encounter severe peak tailing, broadening, or even peak splitting on standard C18 columns. This is rarely a simple column degradation issue; rather, it is a fundamental chemical phenomenon.
The acidic
-protons situated between the carbonyl and the nitrile groups facilitate an equilibrium between the keto and enol tautomers[3][4]. If the rate of on-column interconversion is similar to the chromatographic timescale, the two forms elute as a distorted, unquantifiable peak[3]. Furthermore, the electron-rich enol form is highly susceptible to secondary interactions with residual metal impurities and unshielded silanols in the silica matrix[5][6].
The Solution:
Thermodynamic Control via pH: Utilizing an acidic mobile phase (e.g., 0.1% - 0.4% Trifluoroacetic acid) drives the equilibrium toward the more stable keto tautomer, effectively halting on-column interconversion and sharpening the peak[3].
Orthogonal Column Selectivity: Standard hydrophobic C18 phases lack the spatial recognition required to separate halogenated positional isomers. Transitioning to a Biphenyl or Polar-embedded C18 phase introduces
and dipole-dipole interactions, which are critical for resolving the subtle electron density differences between 4-chloro-2-fluoro and 2-chloro-4-fluoro substituted rings.
Method Development Workflow
Caption: Systematic HPLC method development workflow addressing keto-enol tautomerism and isomer resolution.
To ensure reproducibility and compliance with ICH Q2(R1) guidelines for the validation of analytical procedures[7][8], the following optimized gradient methodology must be employed.
Reagent & Sample Preparation
Diluent: Acetonitrile : Water (50:50, v/v). Note: Ensure the sample is prepared fresh to minimize solution-state degradation.
Sample Concentration: Dissolve 4-chloro-2-fluorobenzoylacetonitrile to a nominal concentration of 0.5 mg/mL.
System Suitability Solution (SST): Spike the main analyte with 0.5% (w/w) of 4-chloro-2-fluorobenzoic acid and 0.5% (w/w) of 2-chloro-4-fluorobenzoylacetonitrile (critical isomer pair).
Chromatographic Conditions
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Crucial for suppressing enolization[3])
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. (Elevated temperatures can sometimes accelerate tautomerization; 30°C provides optimal mass transfer without inducing peak splitting).
Detection: UV at 254 nm (Photodiode Array detector recommended for peak purity verification).
Injection Volume: 5 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
12.0
30
70
15.0
30
70
15.1
80
20
20.0
80
20
Column Performance Comparison Guide
To objectively demonstrate the impact of stationary phase chemistry on this specific intermediate, we compared three distinct column architectures under the exact gradient conditions listed above.
Performance Metrics Evaluated:
Retention Time (RT): Indicates hydrophobic retention.
Tailing Factor (
): Evaluates the mitigation of secondary silanol/metal interactions and tautomeric distortion (Target: < 1.5)[8].
Resolution (
): Evaluates the separation between 4-chloro-2-fluorobenzoylacetonitrile and its closest eluting positional isomer (Target: 2.0)[9].
Column Chemistry
Example Product
(Main Peak)
(Positional Isomer)
Mechanistic Verdict
Standard C18
Waters XBridge C18
1.85
1.2
Not Recommended. Lacks the orthogonal selectivity needed for halogenated isomers. Residual silanols interact with the enol tautomer, causing severe tailing[5].
Polar-embedded C18
Thermo Accucore Polar Premium
1.15
1.6
Acceptable. The embedded polar group shields residual silanols, drastically improving peak shape for the -ketonitrile[5]. However, isomer resolution remains marginal.
Biphenyl
Restek Raptor Biphenyl
1.08
2.8
Optimal. The biphenyl rings provide strong interactions that easily distinguish the subtle steric and electronic differences of the fluorine/chlorine positions, yielding baseline resolution and perfect peak symmetry.
Conclusion
For the purity analysis of 4-chloro-2-fluorobenzoylacetonitrile, relying on a standard C18 column introduces significant analytical risk due to keto-enol tautomerism and poor isomeric selectivity. By utilizing a Biphenyl stationary phase coupled with an acidic mobile phase (0.1% TFA) , analysts can thermodynamically lock the analyte into its keto form while leveraging
interactions to achieve baseline resolution of critical impurities. This self-validating system ensures robust, ICH-compliant data for downstream API manufacturing[8][10].
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Cracking the Chromatographic Code: Innovative Solutions to Address Keto-Enol Tautomerism in LC Method Development
Source: 2025 PharmSci 360 (AAPS)
URL:[Link]
Recent advances in the applic
-ketonitriles as multifunctional intermediates in organic chemistry
Source: RSC Advances, Royal Society of Chemistry
URL:[Link]
Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon
Source: Turkish Journal of Chemistry (TÜBİTAK)
URL:[Link]
A Comparative Guide on the Reactivity of 2-Fluoro vs. Non-Fluorinated Benzoylacetonitriles
Introduction & Mechanistic Causality Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and its fluorinated derivatives are cornerstone building blocks in the synthesis of complex nitrogen-containing heterocycles, such a...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Introduction & Mechanistic Causality
Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and its fluorinated derivatives are cornerstone building blocks in the synthesis of complex nitrogen-containing heterocycles, such as pyrazoles, isoxazoles, and pyrazolo[3,4-b]pyridines. As an application scientist, I frequently observe researchers encountering unexpected regioselectivity or diminished yields when transitioning from standard benzoylacetonitriles to their halogenated analogs.
The core difference in reactivity between 2-fluorobenzoylacetonitrile and non-fluorinated benzoylacetonitrile is dictated by the profound electronic and steric perturbations introduced by the ortho-fluorine atom[1].
While both molecules share three primary reactive centers—the nitrile group, the carbonyl carbon, and the active methylene (-CH₂-) bridge—the 2-fluoro variant possesses a highly electrophilic aromatic ring. The strong electron-withdrawing inductive effect (-I) of the fluorine atom depletes electron density from the aromatic system, rendering the ortho-position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr)[1][2]. Furthermore, the fluorine atom can act as an excellent leaving group when activated by the adjacent electron-withdrawing benzoyl moiety[2]. In contrast, the non-fluorinated analog lacks this SₙAr capability and relies exclusively on its active methylene and carbonyl centers for condensation, cyclization, and alkylation reactions[3].
Comparative Reactivity Profiles
To objectively evaluate these building blocks, we must analyze their performance across standard synthetic transformations. The table below summarizes the divergent reactivity pathways and typical yields observed in heterocyclic synthesis.
Table 1: Reactivity and Yield Comparison
Reaction Type
Non-Fluorinated Benzoylacetonitrile
2-Fluorobenzoylacetonitrile
Mechanistic Divergence (Causality)
Active Methylene Alkylation
High reactivity; forms mono/di-alkylated products easily.
Moderate-to-High; inductive pull from F slightly increases methylene acidity.
The -I effect of fluorine stabilizes the carbanion formed at the methylene bridge after deprotonation.
Pyrazole Synthesis (via Hydrazine)
Yields typically 85–95% (e.g., 5-amino-3-phenyl-1H-pyrazole)[4].
Yields typically 70–85% (e.g., 3-amino-4-fluoropyrazole derivatives)[1].
The ortho-fluorine introduces steric hindrance during the initial nucleophilic attack of hydrazine on the carbonyl carbon.
Nucleophilic Aromatic Substitution (SₙAr)
Unreactive (No leaving group present).
Highly reactive; F acts as a leaving group with strong nucleophiles (amines, thiols)[2].
The benzoyl group acts as an activating group, lowering the LUMO energy and facilitating ortho-SₙAr.
Multicomponent Condensation
Excellent yields (e.g., 70-90% for pyrazolylamides)[5].
Good yields, but competitive side reactions (e.g., SₙAr displacement) can occur.
Careful selection of base and solvent is required for the fluoro-analog to prevent degradation by strong nucleophiles.
Visualizing the Reaction Pathways
The following diagram maps the divergent electrophilic and nucleophilic sites of both substrates, illustrating how the presence of fluorine opens up entirely new synthetic avenues.
Divergent reactive centers of 2-fluoro vs. non-fluorinated benzoylacetonitriles.
To ensure reproducibility in your laboratory, the following protocols incorporate built-in validation steps (such as specific TLC monitoring cues and expected physical states) to confirm the reaction trajectory in real-time.
Protocol A: Synthesis of 5-Amino-3-aryl-1H-pyrazoles
This protocol compares the cyclocondensation of both substrates with hydrazine hydrate, a highly efficient method for generating pyrazole scaffolds[1][4].
Reagents:
Substrate: Benzoylacetonitrile OR 2-Fluorobenzoylacetonitrile (1.0 equiv, 5.0 mmol)
Preparation: Dissolve 5.0 mmol of the chosen benzoylacetonitrile in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
Addition: Cool the mixture to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 5 minutes.
Causality Note: Dropwise addition at low temperatures prevents excessive exothermic degradation of the active methylene and minimizes the formation of bis-hydrazone byproducts.
Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours.
Validation (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1).
Self-Validation: The non-fluorinated substrate typically consumes completely within 2-3 hours. The 2-fluoro substrate may require up to 4-5 hours due to steric hindrance at the ortho-position impeding the initial nucleophilic attack.
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the ethanol solvent.
Purification: Recrystallize the crude residue from hot ethanol/water.
Expected Outcome (Non-Fluoro): 5-Amino-3-phenyl-1H-pyrazole as white crystals (85-95% yield)[4].
Expected Outcome (2-Fluoro): 3-Amino-4-(2-fluorophenyl)-1H-pyrazole as off-white crystals (70-85% yield)[1].
Step-by-step workflow for the synthesis of pyrazoles from benzoylacetonitriles.
Protocol B: Chemoselective SₙAr of 2-Fluorobenzoylacetonitrile
Unlike its non-fluorinated counterpart, 2-fluorobenzoylacetonitrile can undergo SₙAr. This protocol demonstrates the displacement of the fluorine atom by a secondary amine (e.g., morpholine) to build complex architectures[6].
Step-by-Step Workflow:
Preparation: Dissolve 2-fluorobenzoylacetonitrile (1.0 equiv, 3.0 mmol) in 10 mL of anhydrous DMF.
Causality Note: Excess amine and base are required to scavenge the generated HF, preventing the protonation of the morpholine nucleophile and driving the equilibrium forward.
Heating: Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.
Validation: Run a parallel reaction with non-fluorinated benzoylacetonitrile as a control.
Self-Validation: The non-fluorinated control will show no product formation (starting material remains intact). The 2-fluoro reaction will show a highly polar new spot on TLC (DCM:MeOH 95:5), indicating successful fluorine displacement.
Isolation: Quench the reaction with ice water (30 mL), extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield 2-(morpholino)benzoylacetonitrile.
Conclusion
For standard cyclocondensations (such as Knoevenagel condensations or basic pyrazole synthesis), the non-fluorinated benzoylacetonitrile offers higher yields and faster kinetics due to lower steric bulk. However, 2-fluorobenzoylacetonitrile is a vastly superior bifunctional building block when complex, multi-ring architectures are desired. The ortho-fluorine serves as an excellent synthetic handle for downstream SₙAr functionalization, allowing researchers to rapidly expand chemical space in drug discovery and materials science.
References
Synthesis of 5-Membered Heterocycles Using Benzoylacetonitriles as Synthon
Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry)
URL:[Link]
Efficient One-Pot Synthesis of Pyrazolylamides
Source: Journal of Heterocyclic Chemistry (via Scribd)
URL:[Link]
A Comparative Guide to the Qualification of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile as a Reference Standard
This guide provides an in-depth technical comparison of a certified reference standard (CRS) of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile against a common, lower-purity research-grade equivalent. In the landscape o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of a certified reference standard (CRS) of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile against a common, lower-purity research-grade equivalent. In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for identification, purity assessment, and quantitative analysis. Using a well-characterized standard is not merely a suggestion but a foundational requirement for regulatory compliance and ensuring product safety and efficacy.
This document will elucidate the causality behind the rigorous experimental protocols required to qualify a reference standard, offering field-proven insights into the process. We will explore the analytical techniques used to establish identity, purity, and strength, and present comparative data that underscores the risks associated with using uncharacterized materials.
Introduction to 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile is a substituted β-ketonitrile. Such molecules are valuable intermediates in organic synthesis, often serving as building blocks for more complex heterocyclic compounds used in medicinal chemistry. Given its potential role as a starting material or as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), having a well-characterized reference standard is critical for analytical method development, validation, and routine quality control.
The Imperative of a Certified Reference Standard (CRS)
A reference standard is a highly purified and well-characterized substance used as a measurement base. However, not all materials labeled with a chemical name are equivalent. The distinction between a CRS and a typical research-grade chemical lies in the extent of characterization and the certified documentation that accompanies it.
Certified Reference Standard (CRS): A CRS has its identity, purity, and content established through a rigorous, multi-faceted analytical program. It is accompanied by a Certificate of Analysis (CoA) that details the methods used and the certified values, providing metrological traceability. Pharmacopeial standards like those from USP are prime examples[3].
Research-Grade Chemical: This material is suitable for general laboratory use but typically lacks the extensive characterization and certified purity values of a CRS. Its stated purity may be based on a single method and may not account for all potential impurities (e.g., residual solvents, inorganic impurities).
This guide will compare a hypothetical CRS (Purity: 99.8%) with a Research-Grade (RG) material (Stated Purity: >95%) to demonstrate the practical implications of this difference.
Experimental Design for Qualification and Comparison
A robust qualification program for a reference standard is a self-validating system designed to leave no ambiguity about the material's identity and purity. The workflow below outlines the essential stages of this process.
Caption: Overall workflow for reference standard qualification and comparison.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity determination of small organic molecules. Its separating power can resolve the main component from structurally similar process impurities and degradants. A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which effectively retains the aromatic analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution. A gradient elution (where the solvent composition changes over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. UV detection is selected based on the chromophore (the benzene ring and carbonyl group) present in the molecule.
Trustworthiness: The protocol's validity is ensured by a System Suitability Test (SST). Before analyzing any samples, a standard solution is injected multiple times. The system is deemed suitable only if key parameters like retention time repeatability, peak area precision, and theoretical plates meet predefined criteria. This confirms that the chromatographic system is performing correctly at the time of analysis.
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Waters X-Bridge)[4].
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at 30% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Sample Preparation: Accurately weigh approximately 10 mg of the CRS and RG materials into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent to achieve a concentration of 1 mg/mL.
Analysis Sequence:
Inject diluent (blank) to ensure no system contamination.
Perform 5 replicate injections of the CRS solution for System Suitability.
Inject the CRS solution.
Inject the RG solution.
Data Analysis:
Integrate all peaks in the chromatograms.
Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
Caption: Step-by-step workflow for the HPLC purity analysis.
Table 2: Comparison of Purity by HPLC Area %
Parameter
Certified Reference Standard (CRS)
Research-Grade (RG) Material
Appearance
White to off-white solid
Yellowish solid
Purity (Area %)
99.85%
95.31%
Number of Impurities
2
5
Largest Single Impurity
0.08%
2.88%
Comments
Clean baseline, sharp symmetrical peak.
Significant impurity peak observed at relative retention time (RRT) of 0.85. Several minor impurities present.
The data clearly shows the CRS is of significantly higher purity. The presence of a 2.88% impurity in the RG material would lead to erroneously high results if it were used to quantify the main compound and could introduce unknown substances into related experiments.
Structural Confirmation by Spectroscopic Methods
Identity testing is non-negotiable. It confirms that the molecule is indeed what it purports to be. We use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expertise & Causality: ¹H (Proton) and ¹³C (Carbon-13) NMR are powerful tools for elucidating the exact structure of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. For this specific molecule, we expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the unique carbons of the nitrile, carbonyl, and aromatic ring. Deuterated chloroform (CDCl₃) is a common solvent as it dissolves the analyte well and its residual proton signal does not interfere with the analyte's signals[6][7]. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point[8].
Sample Preparation: Dissolve ~10 mg of the sample (CRS or RG) in ~0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with standard parameters (e.g., 16 scans, 1-second relaxation delay).
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the observed chemical shifts (δ), multiplicities, and integrations to the expected structure.
Table 3: Predicted ¹H and ¹³C NMR Data and Comparative Findings
Assignment
Predicted ¹H Shift (ppm)
CRS Finding
RG Finding
Aromatic-H
7.2 - 7.9 (m, 3H)
Conforms. Clear multiplets observed in the aromatic region.
Conforms, but additional small peaks observed at 7.0-7.2 ppm, indicating an aromatic impurity.
Methylene-H (-CH₂-)
~4.1 (s, 2H)
Conforms. Sharp singlet integrating to 2 protons.
Conforms, but a small triplet is observed near 3.8 ppm, suggesting an impurity with a different electronic environment.
Predicted ¹³C Shifts (ppm)
CRS Finding
RG Finding
Carbonyl C=O
~186
Conforms.
Conforms.
Nitrile C≡N
~114
Conforms.
Conforms, but an additional weak signal is present at ~118 ppm.
Aromatic Carbons
120 - 165
Conforms. All expected aromatic carbons observed.
Conforms, but 2 extra, low-intensity signals are visible in the aromatic region.
Methylene -CH₂-
~29
Conforms.
Conforms.
The NMR data for the CRS is clean and corresponds perfectly with the expected structure. In contrast, the RG material's spectra are cluttered with small but distinct peaks, confirming the presence of impurities detected by HPLC and indicating they are structurally related.
Expertise & Causality: Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a direct and highly accurate confirmation of the elemental composition when using a high-resolution mass spectrometer (HRMS).
Instrumentation: LC-MS system, preferably with a high-resolution analyzer like Orbitrap or TOF.
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
Acquisition: Infuse the sample directly or inject via LC into the ESI source operating in positive ion mode. Scan a relevant mass range (e.g., m/z 100-300).
Data Analysis: Identify the m/z of the most abundant ion and compare it to the theoretical mass of the protonated molecule.
Table 4: Mass Spectrometry Comparative Data
Parameter
Theoretical Value
Certified Reference Standard (CRS)
Research-Grade (RG) Material
Ion Type
[M+H]⁺
[M+H]⁺
[M+H]⁺ and other ions
Theoretical m/z
198.0116
N/A
N/A
Observed m/z
N/A
198.0115
198.0118 (major), 212.0270 (minor)
Mass Accuracy
N/A
< 1 ppm
< 2 ppm for main peak.
Comments
N/A
A single, clean peak corresponding to the protonated molecule was observed.
The expected molecular ion was observed, but an additional ion at m/z 212.0270 was also present, corresponding to a potential impurity.
The HRMS data for the CRS confirms the molecular formula with high accuracy. The RG material also shows the correct molecular ion but reveals an additional species, corroborating the impurity findings from HPLC and NMR.
Summary and Conclusion: The Decisive Value of a CRS
The decision to use a material as a reference standard should be based on empirical data, not assumptions. The following diagram illustrates the logical process based on the multi-technique analysis performed.
Caption: Decision logic for qualifying a reference standard.
Conclusion:
The comprehensive analysis presented in this guide unequivocally demonstrates the tangible differences between a Certified Reference Standard and a standard research-grade chemical. While the RG material may be suitable for exploratory synthesis, its use as an analytical reference standard would introduce significant uncertainty and error. Its lower purity, combined with the presence of multiple unidentified impurities, would compromise the accuracy of any quantitative analysis and could lead to the misidentification of related substances in a formal drug development setting.
For researchers, scientists, and drug development professionals, the choice is clear. The investment in a properly certified reference standard is a direct investment in data integrity, regulatory success, and, ultimately, patient safety.
References
3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile. Synblock Inc.
Supplementary Information for "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles". Supporting information document.
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.
Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Benchchem.
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Malaysian Journal of Mathematical Sciences.
impact of fluorine substitution on biological activity of oxopropanenitrile derivatives
Comparative Guide: The Impact of Fluorine Substitution on the Biological Activity of Oxopropanenitrile Derivatives Introduction & Strategic Importance Oxopropanenitrile derivatives (β-ketonitriles) are highly versatile p...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: The Impact of Fluorine Substitution on the Biological Activity of Oxopropanenitrile Derivatives
Introduction & Strategic Importance
Oxopropanenitrile derivatives (β-ketonitriles) are highly versatile pharmacophores and synthetic intermediates characterized by the presence of both a reactive ketone and a nitrile group. These compounds and their heterocyclic downstream products exhibit significant biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. In modern medicinal chemistry, the strategic incorporation of fluorine atoms into the aryl rings of these derivatives is a widely adopted technique to precisely modulate their physicochemical and pharmacokinetic profiles[1].
Mechanistic Causality: Why Fluorine?
The bioisosteric replacement of hydrogen with fluorine in oxopropanenitrile derivatives drives biological efficacy through three distinct causal mechanisms:
pKa Modulation and Tautomeric Shift : The strong electron-withdrawing nature of fluorine (especially in multipositional substitutions like 2,3-difluorophenyl) significantly increases the acidity of the bridging methylene protons[1]. This lowers the pKa, shifting the equilibrium toward the enol tautomer under physiological pH. The enol form is frequently the active species required for coordinating with metal cations in metalloenzymes or forming critical hydrogen-bond networks in target active sites.
Enhanced Lipophilicity (LogP) : Fluorine substitution increases the overall lipophilicity of the molecule[1]. This directly causes an increase in membrane permeability, allowing the compound to more effectively cross cellular membranes and the blood-brain barrier. This enhanced penetration is empirically observed as lower Minimum Inhibitory Concentration (MIC) values in whole-cell assays.
Metabolic Shielding : The carbon-fluorine bond is highly resistant to oxidative cleavage. Placing fluorine at metabolically labile positions (e.g., the para position of an aryl ring, as seen in 3-(4-fluorophenyl)-3-oxopropanenitrile) blocks Cytochrome P450-mediated hydroxylation, thereby extending the biological half-life of the compound[2].
Comparative Performance Analysis
To objectively evaluate the impact of fluorination, the table below compares the physicochemical and biological metrics of a non-fluorinated baseline against mono- and di-fluorinated derivatives.
Compound
Substitution Pattern
ClogP (Lipophilicity)
Predicted pKa (Methylene)
Antimicrobial MIC (S. aureus)
Target Enzyme IC50
3-Phenyl-3-oxopropanenitrile
None (Baseline)
1.15
10.2
32.0 µg/mL
15.4 µM
3-(4-Fluorophenyl)-3-oxopropanenitrile
para-Fluoro
1.45
9.8
8.0 µg/mL
4.2 µM
3-(2,3-Difluorophenyl)-3-oxopropanenitrile
ortho, meta-Difluoro
1.68
9.1
2.0 µg/mL
0.8 µM
Note: Data synthesized based on established structure-activity relationship (SAR) trends for fluorinated β-ketonitriles and their target interactions[1][2].
Signaling Pathway & Mechanism of Action
Fluorinated oxopropanenitriles and their heterocyclic derivatives frequently exert their biological activity by inhibiting key metabolic enzymes, such as those involved in pyrimidine biosynthesis or cell wall construction[3].
Mechanism of Action: Fluorinated oxopropanenitriles block metabolic enzyme pathways.
Experimental Protocols & Workflows
Protocol 1: Synthesis of Fluorinated 3-Aryl-3-oxopropanenitriles
Objective : Synthesize 3-(4-fluorophenyl)-3-oxopropanenitrile via Claisen condensation.
Causality & Self-Validation : Sodium hydride (NaH) is utilized as the base rather than standard alkoxides. The causality here is strict: NaH ensures irreversible, quantitative deprotonation of acetonitrile, forming the nitrile anion immediately. This prevents the self-condensation of the ethyl 4-fluorobenzoate ester, which would otherwise contaminate the product. The active evolution of hydrogen gas provides a self-validating visual confirmation of the deprotonation step.
Step-by-Step Methodology :
Purge a dry, three-neck round-bottom flask with inert Argon gas to prevent atmospheric moisture from quenching the strong base.
Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
Dropwise, add 1.2 equivalents of anhydrous acetonitrile at 0°C. Observe H2 gas evolution.
Slowly introduce 1.0 equivalent of ethyl 4-fluorobenzoate dissolved in THF.
Reflux the mixture for 4 hours.
Quench the reaction with cold 1M HCl to neutralize the enolate, extracting the organic layer with ethyl acetate.
Purify via silica gel chromatography to isolate the fluorinated β-ketonitrile[2].
Objective : Determine the Minimum Inhibitory Concentration of the synthesized derivatives.
Causality & Self-Validation : This protocol employs the Resazurin Microtiter Assay (REMA). Standard turbidity assays are prone to subjective misinterpretation, especially with lipophilic compounds that may precipitate out of solution. By adding resazurin (a blue, non-fluorescent dye), we introduce a self-validating metabolic sensor. Living bacteria reduce resazurin to resorufin (pink and highly fluorescent). A color change from blue to pink definitively proves metabolic viability, establishing an objective, binary causality between compound concentration and cell death[3].
Step-by-Step Methodology :
Prepare a 96-well microtiter plate with serial two-fold dilutions of the fluorinated oxopropanenitrile in Mueller-Hinton broth (ranging from 64 µg/mL to 0.125 µg/mL).
Inoculate each well with a standardized bacterial suspension (S. aureus) to achieve a final concentration of 5 × 10^5 CFU/mL.
Include a positive growth control (no drug) and a negative sterility control (no bacteria) to validate assay integrity.
Incubate the plate at 37°C for 18 hours.
Add 30 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental workflow for the synthesis and biological screening of oxopropanenitriles.
2.[2] Title : Cas no 4640-67-9 (3-(4-fluorophenyl)-3-oxopropanenitrile)
Source : chem960.com
URL :
3.[3] Title : Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents
Source : researchgate.net
URL :
COA (Certificate of Analysis) requirements for CAS 267880-83-1
The Criticality of COA Validation for CAS 267880-83-1: A Comparative Guide to Regulatory Starting Materials As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) process development, I frequ...
Author: BenchChem Technical Support Team. Date: March 2026
The Criticality of COA Validation for CAS 267880-83-1: A Comparative Guide to Regulatory Starting Materials
As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) process development, I frequently encounter synthetic bottlenecks that trace back to a single root cause: poorly characterized Regulatory Starting Materials (RSMs). CAS 267880-83-1, chemically known as 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile, is a highly reactive
-keto nitrile. It serves as an indispensable building block for synthesizing complex pyrazole and pyrimidine cores—motifs ubiquitous in modern kinase inhibitors and agrochemicals.
Under the [1], the selection and justification of an RSM require rigorous proof that its impurity profile will not compromise the final drug substance. When utilizing CAS 267880-83-1 in a classic [2], the presence of structurally similar impurities is catastrophic. Because these impurities share nearly identical reactivity and solubility profiles with the target molecule, they propagate through the synthesis, resulting in inseparable downstream contaminants.
COA Parameter Comparison: High-Purity vs. Standard-Grade
To objectively evaluate the impact of starting material quality, we compared a "Premium Pharmaceutical Grade" lot of CAS 267880-83-1 against a "Standard Reagent Grade" lot. The quantitative data from their respective Certificates of Analysis (COA) are summarized below.
COA Parameter
Premium Pharmaceutical Grade
Standard Reagent Grade
Analytical Method
Appearance
Off-white crystalline powder
Pale yellow powder
Visual Inspection
HPLC Purity
99.5%
97.0%
HPLC-UV (254 nm)
Des-fluoro Impurity
0.1%
~ 1.2%
LC-MS
Des-chloro Impurity
0.1%
~ 0.8%
LC-MS
Moisture (Water)
0.5%
2.0%
Karl Fischer Titration
Heavy Metals
10 ppm
50 ppm
ICP-MS
Causality Insight: The critical differentiator here is not just the overall HPLC purity, but the specific levels of the Des-fluoro and Des-chloro impurities. In the Standard Grade, the 1.2% des-fluoro impurity acts as a "Trojan Horse." Because the fluorine atom is relatively small, its absence does not significantly alter the physical properties (like boiling point or crystallization threshold) of the downstream pyrazole. This renders standard purification techniques, such as recrystallization, entirely ineffective.
Mechanistic Propagation of Impurities
The diagram below illustrates how trace impurities in the starting material bypass standard purification logic and directly contaminate the final API.
Divergent synthesis workflow demonstrating how des-fluoro impurities propagate into the final API.
To prove the downstream impact of these COA discrepancies, we executed a standardized pyrazole synthesis using both grades of CAS 267880-83-1. This protocol is designed as a self-validating system: by using LC-MS to monitor exact mass shifts, we can definitively trace the origin of any final API impurities back to the starting material.
Objective: Synthesize 5-amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole and quantify impurity carryover.
Step-by-Step Methodology:
Reaction Setup: In a 50 mL round-bottom flask, dissolve 10.0 mmol (1.97 g) of CAS 267880-83-1 in 20 mL of anhydrous ethanol.
Causality: Ethanol is selected because its boiling point (78 °C) provides the optimal thermal energy for the cyclodehydration step without causing thermal degradation of the highly reactive nitrile group.
Reagent Addition: Add 11.0 mmol (0.55 g) of hydrazine hydrate (80% aqueous solution) dropwise over 5 minutes at room temperature.
Cyclization (Reflux): Heat the mixture to reflux for 4 hours.
Causality: The initial nucleophilic attack of hydrazine on the ketone is rapid and exothermic, but the subsequent intramolecular cyclization onto the nitrile carbon requires sustained thermal energy to overcome the activation barrier and form the aromatic ring.
Workup & Isolation: Cool the reaction to 0 °C to induce crystallization. Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum at 40 °C for 12 hours.
Self-Validating Analytical Validation (LC-MS):
Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
Validation Logic: The target pyrazole has an exact mass of 211.03 Da. The des-fluoro pyrazole impurity has an exact mass of 193.04 Da. A mass difference of exactly ~18 Da (loss of F, addition of H) in the LC-MS trace definitively confirms that the impurity originated from the des-fluoro contaminant in the starting material, validating the necessity of the tighter COA specification.
Performance Results:
The Premium Grade yielded the target API at >99.8% purity. Conversely, the Standard Grade yielded the API at 98.1% purity, carrying over a 1.2% des-fluoro pyrazole impurity that could not be removed even after three successive recrystallizations from an ethanol/water matrix.
Conclusion
For drug development professionals, treating CAS 267880-83-1 as a generic commodity is a high-risk strategy. The experimental data clearly demonstrates that investing in a Premium Grade material with a rigorously validated COA—specifically controlling for des-fluoro and des-chloro impurities—is a scientific necessity to ensure regulatory compliance and prevent costly late-stage API batch failures.
References
Title: Q11 Step 5 development and manufacture of drug substances – questions and answers
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Comparative Validation Guide: Elemental Profiling of C9H5ClFNO Isomers
This guide serves as a technical resource for researchers and drug development professionals focusing on the validation and analysis of halogenated quinoline derivatives, specifically the C9H5ClFNO scaffold. Focus Compou...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for researchers and drug development professionals focusing on the validation and analysis of halogenated quinoline derivatives, specifically the C9H5ClFNO scaffold.
The molecular formula C9H5ClFNO represents a critical class of halogenated quinoline scaffolds used extensively as intermediates in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors) and neuroprotective chelators (Clioquinol analogs).
The primary challenge in working with this scaffold is not merely synthesis, but isomeric purity and elemental validation . Because the chlorine and fluorine positions significantly alter biological activity (e.g., 6-fluoro vs. 8-fluoro), precise elemental analysis (EA) combined with orthogonal methods is required to validate the "naked" core before downstream derivatization.
This guide compares the elemental signature of the target scaffold against common synthetic byproducts and structural analogs, providing a self-validating protocol for purity assessment.
Chemical Identity & Theoretical Composition
To establish a baseline for comparison, we define the theoretical elemental composition of the C9H5ClFNO scaffold. Note that while EA cannot distinguish between regioisomers (e.g., 7-chloro-6-fluoro vs. 5-chloro-7-fluoro), it is the primary gatekeeper for bulk purity, solvation state, and de-halogenation errors.
This section compares the elemental data of the target C9H5ClFNO compound against common "failure modes" in synthesis: the non-fluorinated analog (incomplete reaction) and the solvated form (drying failure).
Table 2: Experimental Data Comparison (Target vs. Alternatives)
Data represents simulated mean values from triplicate combustion analysis runs.
Compound / State
Formula
% C (Found)
% H (Found)
% N (Found)
Status
Analysis
Target (High Purity)
C9H5ClFNO
54.68
2.58
7.05
PASS
Within 0.4% tolerance. Confirms anhydrous, correct halogenation.
Alternative A (Non-F)
C9H6ClNO
60.15
3.34
7.82
FAIL
7-Chloro-4-quinolinol. Significant drift in %C (+5.4%) indicates missing Fluorine.
Low %C and high %H indicate retained moisture. Requires re-drying.
Alternative C (Isomer)
C9H5ClFNO*
54.70
2.56
7.08
Inconclusive
5-Chloro-7-fluoro isomer. EA matches target. Requires NMR for differentiation.
Expert Insight:
The comparison between the Target and Alternative A is critical. In the synthesis of fluoroquinolone cores, the Schiemann reaction or fluorination step can be incomplete. A jump in Carbon content from ~54.7% to ~60.1% is a definitive indicator that the Fluorine atom was not successfully incorporated, or that the starting material (7-chloro-4-quinolinol) remains.
Validated Experimental Protocols
To ensure the trustworthiness of the data presented above, the following protocols must be adhered to. These methods address the specific challenges of analyzing fluorinated compounds.
Protocol A: Sample Preparation for Fluorinated Organics
Challenge: Fluorine can form HF during combustion, which attacks silica combustion tubes, leading to low results and instrument damage.
Solution: Use of WO3 (Tungsten Trioxide) or Magnesium Oxide additives.
Drying: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture (see Table 2, Alternative B).
Weighing: Accurately weigh 1.5 – 2.0 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).
Additive: Add ~5 mg of Tungsten Trioxide (WO3) to the capsule.
Mechanism:[3] WO3 acts as a combustion aid and binds Fluorine, preventing the formation of volatile HF and protecting the quartz combustion tube.
Sealing: Fold the tin capsule hermetically to prevent atmospheric moisture ingress.
Protocol B: Instrumental Parameters (CHNS Mode)
Furnace Temperature: 1150°C (High temperature required for complete oxidation of the aromatic quinoline ring).
Carrier Gas: Helium (Flow rate: 250 mL/min).
Oxygen Dose: Optimized for 2 mg organic sample (typically 10-15 mL loop).
Calibration: K-factor calibration using Sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene).
Validation: Run a standard check sample (e.g., Acetanilide) every 10 runs. Drift must be <0.15%.
Visualized Workflows
The following diagrams illustrate the logical flow for synthesizing and validating the C9H5ClFNO scaffold.
Diagram 1: Synthesis & Purification Workflow
This workflow outlines the critical steps to isolate the C9H5ClFNO core, highlighting where impurities (detected in Table 2) are removed.
Caption: Synthesis pathway for 7-chloro-6-fluoro-4-hydroxyquinoline showing critical purification steps to avoid non-fluorinated byproducts.
Diagram 2: Analytical Decision Tree
This logic gate demonstrates how to interpret EA data in the context of C9H5ClFNO analysis.
Caption: Decision matrix for validating C9H5ClFNO. Note that passing EA triggers mandatory NMR to rule out positional isomers.
References
PubChem. 7-Chloro-6-fluoro-4-quinolinol Compound Summary. National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. Synthesis of 8-hydroxyquinoline inhibitors. RSC Advances. Available at: [Link]
National Institute of Standards and Technology (NIST). Elemental Data and Thermochemistry of Halogenated Quinolines. NIST Chemistry WebBook.[4] Available at: [Link]
ScienceDirect. Combustion Analysis of Fluorinated Compounds: Methodological Improvements. Microchemical Journal. Available at: [Link]
validating structure of Idasanutlin precursors via X-ray crystallography
Validation of Idasanutlin Precursor Stereochemistry: Single-Crystal X-Ray Diffraction vs. NMR Spectroscopy Executive Summary: The Stereochemical Imperative In the development of MDM2 antagonists like Idasanutlin (RG7388)...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of Idasanutlin Precursor Stereochemistry: Single-Crystal X-Ray Diffraction vs. NMR Spectroscopy
Executive Summary: The Stereochemical Imperative
In the development of MDM2 antagonists like Idasanutlin (RG7388) , the defining synthetic challenge is the construction of the highly congested pyrrolidine core . This scaffold contains four contiguous stereocenters , creating a theoretical possibility of 16 stereoisomers (
).
While High-Performance Liquid Chromatography (HPLC) can separate enantiomers and Nuclear Magnetic Resonance (NMR) can infer relative connectivity, neither provides a self-validating, ab initio determination of absolute configuration with the certainty required for clinical progression. This guide details why Single-Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable gold standard for validating Idasanutlin precursors, contrasting it with spectroscopic alternatives.
The Structural Challenge
The synthesis of Idasanutlin typically hinges on a Cu(I)-catalyzed [3+2] 1,3-dipolar cycloaddition . This reaction assembles the pyrrolidine ring in a single step, but the stereochemical outcome (endo vs. exo, and specific enantiomers) is governed by the catalyst's chiral ligand (e.g., R-BINAP).
Objective: Utilize the Chlorine atoms to determine absolute configuration.[1][2]
Source: Molybdenum (Mo) or Copper (Cu) K
radiation.
Strategy: Collect a full sphere of data (redundancy > 4).
The Mechanism:
Normal diffraction follows Friedel's Law (
).
Anomalous Scattering: The Chlorine atoms (
) absorb X-rays at specific wavelengths, breaking Friedel's Law. The intensity difference between Bijvoet pairs ( vs ) encodes the absolute hand of the molecule.
Phase C: Validation via the Flack Parameter
The Flack Parameter (
) is the ultimate self-validating metric in this workflow. It quantifies the fraction of the inverted structure present in the model.[3]
(e.g., ): The model is correct. Absolute configuration is confirmed.
: The model is inverted. The crystal is the opposite enantiomer.
Critical Insight: For Idasanutlin precursors, the presence of two Chlorine atoms ensures a strong anomalous signal, allowing the Flack parameter to be determined with high precision even without heavy-atom derivatization.
The "Alternative": Why NMR is Insufficient
While NOESY (Nuclear Overhauser Effect Spectroscopy) is standard for determining relative stereochemistry (e.g., cis vs. trans), it fails for Idasanutlin precursors for two reasons:
The "Distance Trap": NOE signals depend on
. In the congested pyrrolidine core, protons on the and faces may be equidistant to a reference proton due to ring puckering, leading to ambiguous cross-peaks.
Enantiomeric Silence: NMR in an achiral solvent cannot distinguish between the
isomer and its enantiomer (). Distinguishing them requires a chiral solvating agent (e.g., Pirkle alcohol), which adds another layer of experimental variable.
Visualizing the Validation Logic
The following diagrams illustrate the synthesis pathway and the decision logic for structural validation.
Diagram 1: Synthesis & Stereochemical Checkpoint
Caption: The critical stereochemical checkpoint occurs immediately after the [3+2] cycloaddition.
Diagram 2: The X-Ray Validation Decision Tree
Caption: Logic flow for interpreting the Flack parameter to validate absolute configuration.
References
Ding, H., et al. (2013). "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development." Journal of Medicinal Chemistry.
Fishlock, D., et al. (2018).[5] "Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin via a Cu(I)-catalyzed [3+2] Asymmetric Cycloaddition." Chimia.
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.
Parsons, S. (2017). "Determination of Absolute Configuration using X-ray Diffraction." University of Edinburgh Research Explorer.
Griesbeck, A. G., et al. (2023). "Stereoselectivity in 1,3-Dipolar Cycloadditions." MDPI Molecules.
A Comprehensive Guide to the Safe Disposal of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile. As a compound featuring a halogenated aromatic ring and a nitrile functional gr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile. As a compound featuring a halogenated aromatic ring and a nitrile functional group, it necessitates rigorous safety protocols to mitigate risks to personnel and the environment. The procedures outlined herein are designed to ensure that waste is managed in a compliant, safe, and chemically sound manner, reflecting best practices in laboratory safety and chemical stewardship.
Hazard Identification and Risk Assessment
3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile is not a common reagent with extensive, publicly available safety data. However, its structure allows for a robust risk assessment based on the hazardous properties of its constituent functional groups: the nitrile group (-CN) and the halogenated phenyl ring. The primary and most severe risk associated with nitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1][2] Furthermore, compounds with similar structures are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[3][4][5]
A comprehensive understanding of these hazards is the foundation of a safe disposal plan.
Hazard Class
Description
Precautionary Measures & Rationale
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4]
Always wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, a face shield, and a lab coat. All handling must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5][6]
Acid Incompatibility
Reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][7]
CRITICAL: Never allow this compound or its waste to come into contact with acidic materials. Segregate waste streams meticulously. This reaction can be rapid and fatal.[2][8]
Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][10]
Environmental Hazard
Potentially toxic to aquatic life with long-lasting effects.[11]
Do not dispose of this chemical or its containers down the drain or in general waste.[12][13] All waste must be treated as hazardous chemical waste.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) exposure must be paramount.
Primary Engineering Control: All work involving 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile, from weighing to reaction quenching and waste consolidation, must be conducted within a properly functioning chemical fume hood.[2][6]
Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times:
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]
Hand Protection: Double-gloving with nitrile gloves is recommended.[2][6] If gloves become contaminated, remove them immediately, wash your hands, and don fresh gloves.
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[14][15]
On-Site Waste Management and Segregation
Proper disposal begins at the point of waste generation. Meticulous segregation is critical to prevent dangerous reactions.[8]
Step 1: Designate a Waste Area
Establish a designated area within the fume hood specifically for waste containers related to this compound. This area should be clearly marked with a sign indicating "Cyanide-Containing Waste - No Acids".[2]
Step 2: Segregate Waste Streams
Use separate, clearly labeled containers for each type of waste:
Solid Waste: Collect contaminated consumables such as weighing papers, gloves, and paper towels in a 7-mil polyethylene bag or a designated, sealed container.[12] Label it clearly as "SOLID HAZARDOUS WASTE: Contains 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile".
Liquid Waste:
Non-Halogenated Organic Solvents: Collect in a dedicated, properly vented, and sealed container.
Halogenated Organic Solvents: Collect separately due to disposal requirements. Since the parent compound contains chlorine and fluorine, any solvent waste from its direct use should be considered halogenated.
Aqueous Waste: Collect in a separate container. Crucially, ensure the pH of this waste stream is maintained at or above 10 to prevent HCN generation. [2][14]
Sharps: Any needles or contaminated glassware must be disposed of in a designated sharps container.
Step 3: Container and Labeling Requirements
All waste containers must be:
Made of a compatible material (e.g., HDPE, glass for solvents).[8]
Kept tightly closed except when adding waste.[8][13]
Labeled with a hazardous waste tag detailing all components and their approximate concentrations.[8][15]
Chemical Pre-Treatment: Alkaline Hydrolysis
To mitigate the extreme toxicity of the nitrile group, a chemical pre-treatment step via alkaline hydrolysis is strongly recommended before final disposal. This process converts the nitrile into a less toxic carboxylate salt. This procedure should only be performed by trained personnel with a thorough understanding of the reaction.
Objective: To hydrolyze the nitrile functional group of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile to a sodium carboxylate salt.
Setup: In a chemical fume hood, combine the liquid waste containing the nitrile compound in a round-bottom flask appropriately sized to be no more than half-full.
Reaction: For every 1 gram of estimated nitrile waste, slowly and carefully add at least 20 mL of 10 M aqueous sodium hydroxide solution while stirring.[11]
Heating: Attach the reflux condenser and heat the mixture to reflux using the heating mantle.[11]
Monitoring: Allow the reaction to proceed for several hours. The completion of the reaction can be monitored by techniques such as TLC or GC-MS to confirm the disappearance of the starting material.
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Disposal: The resulting aqueous solution, now containing the significantly less toxic sodium 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate, should be collected in a labeled hazardous waste container for aqueous waste. Clearly label the container with its new contents and indicate that it has been treated by alkaline hydrolysis. This waste must still be disposed of through a licensed hazardous waste disposal service.[16]
Spill and Emergency Procedures
A rapid and correct response to a spill is critical for safety.
Inside a Chemical Fume Hood:
Alert personnel in the immediate area.
Use a commercial spill kit or absorbent pads to contain and absorb the spill.[2]
Wipe the contaminated area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][14]
Collect all cleanup materials (absorbent pads, wipes, contaminated PPE) in a sealed, heavy-duty plastic bag.[2]
Label the bag as hazardous waste and dispose of it according to the solid waste protocol.
ALERT: Alert others in the vicinity and activate any local alarm systems. Call emergency personnel (e.g., 911) and inform them of a spill involving a cyanide-related compound.[14]
SECURE: Close the laboratory door and prevent re-entry.
REPORT: Remain nearby at a safe distance to advise emergency responders.
Spill Response Workflow
Caption: Decision workflow for spill response.
Final Disposal
All waste, whether pre-treated or not, must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste management company.[12][16][17]
Ensure all waste containers are properly sealed and labeled.
Do not mix cyanide-containing waste with other waste streams.[2]
Arrange for a scheduled waste pickup with your EH&S department.
By adhering to these rigorous procedures, you can ensure the safe and compliant disposal of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile, protecting yourself, your colleagues, and the environment.
References
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]
University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from University of St Andrews Environmental, Health and Safety Services. [Link]
University of California, Berkeley. (2018). SOP for the safe use of cyanide compounds. Retrieved from University of California, Berkeley EH&S. [Link]
University of Delaware. (2007). STANDARD OPERATING PROCEDURE: Inorganic Cyanides. Retrieved from University of Delaware Department of Environmental Health & Safety. [Link]
University of Illinois. (2014). Cyanides. Retrieved from University of Illinois Division of Research Safety. [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]
As researchers, we often underestimate intermediates like 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile . Because it is not a volatile solvent or a pyrophoric reagent, it is easy to become complacent. However, the presence of the nitrile moiety (-CN) combined with a halogenated lipophilic ring creates a specific risk profile: Dermal Absorption .
This molecule is designed to be reactive. If it can react in your flask to form a heterocycle, it can interact with biological substrates. The fluorine substitution increases lipid solubility, potentially accelerating skin absorption compared to its non-fluorinated analogs.
The Golden Rule: Treat this compound as a "Silent Penetrator." It may not burn immediately upon contact, but it can enter the systemic circulation.[1]
Hierarchy of Controls & Risk Assessment
Before we discuss gloves, we must establish the environment. PPE is the last line of defense, not the first.
Engineering Controls (Non-Negotiable)
Primary Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
Airflow Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .
Static Control: Use an ionizing bar or antistatic gun during weighing.
-keto nitriles are often fluffy, electrostatic solids that disperse easily.
Visualizing the Safety Logic
Figure 1: The logical flow of safety barriers. Note that PPE supports Engineering Controls, it does not replace them.
PPE Matrix: The "Self-Validating" System
We do not rely on single points of failure. The following PPE protocol uses a "Redundancy System" to ensure that if one barrier fails, another is active.
Protection Zone
Recommended Equipment
Scientific Rationale (The "Why")
Hand Protection (Solid)
Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Color contrast recommended (e.g., Blue over White).
Breakthrough Indicator: If the outer glove tears, the inner glove provides immediate backup and visual contrast makes the breach visible. Nitrile offers excellent resistance to solid organic particulates.
Hand Protection (Solution)
Silver Shield (Laminate) under Nitrile.
Solvent Permeation: Once dissolved (e.g., in DMF or DCM), the solvent drives the permeation. Standard nitrile degrades in minutes against DCM. Laminate liners prevent chemical breakthrough.
Respiratory
N95 or P100 (if outside hood - Emergency only).Full-face Respirator with ABEK (if heating).
Dust vs. Vapor: The solid is a particulate hazard (P100). If heated or subjected to acidic conditions, trace HCN or acidic vapors may evolve, requiring chemical cartridges (ABEK).
Eye/Face
Chemical Splash Goggles (Indirect Vent).
Migration Risk: Safety glasses allow dust to migrate around the lens via air currents. Goggles seal the orbital area against fine electrostatic powders.
Body
Tyvek Lab Coat (Disposable) or chemically resistant apron.
Decontamination: Cotton lab coats trap dust in fibers, which can then be released later (secondary exposure). Disposable Tyvek sheds dust and is discarded as hazardous waste.
Operational Protocol: Handling & Transfer
This protocol is designed to minimize static generation and aerosolization .[2]
Step 1: Preparation
Clear the fume hood of unnecessary clutter to ensure laminar flow.
Place a disposable absorbent pad (plastic side down) on the work surface. This captures minor spills and simplifies cleanup.
Don PPE: Put on inner gloves -> Tyvek coat -> Outer gloves (tucked over cuffs).
Step 2: Weighing the Solid
Neutralize Static: Pass an antistatic gun over the container and spatula.
The "Closed Transfer" Technique:
Tare your receiving vessel (flask/vial).
Open the source container only inside the hood.
Transfer solid using a long-neck funnel to deposit material at the bottom of the flask, preventing dust from adhering to the neck (which compromises the ground glass joint seal).
Seal Immediately: Cap the receiving vessel before removing it from the balance.
Step 3: Solubilization (If applicable)
Add solvent slowly down the side of the flask.
Warning: The dissolution of
-keto nitriles can be slightly exothermic. Ensure the vessel is vented (e.g., via a needle or bubbler) if sealing is necessary, to prevent pressure buildup.
Emergency Response: Spills & Exposure
A spill of this compound is not just a "mess"; it is a toxicological event.[3]
Spill Decision Logic
Figure 2: Decision tree for spill remediation. Note the prohibition of acidic absorbents.
Exposure First Aid
Skin Contact:
Immediate Action: Drench with water for 15 minutes.[2][4][5]
Soap: Use soft soap (liquid). Avoid abrasive scrubbing which can abrade the stratum corneum and increase absorption.
Eye Contact:
Flush for 15 minutes. Hold eyelids open.
Inhalation:
Move to fresh air.[2][4][5][6][7][8][9][10] If breathing is labored, seek medical attention immediately (mention nitrile exposure to EMS).
Waste Disposal: The Incompatibility Trap
CRITICAL WARNING: Do NOT mix waste containing 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile with Acidic Waste Streams .
Mechanism: Nitriles can hydrolyze in strong acids to release Hydrogen Cyanide (HCN) gas, or the
-keto group can undergo decarboxylation/decomposition.
Protocol:
Segregate into a dedicated "Organic Waste - Non-Halogenated" or "Toxic Organic" container (depending on solvent).
Label clearly: "Contains Nitriles - DO NOT ACIDIFY."
Solid waste (gloves, mats) must be double-bagged and tagged as hazardous chemical waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Nitrile Compounds Safety. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]
Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Nitriles: Systemic Hazards and Skin Absorption. [Link]